molecular formula C9H7BrO4 B1429914 Methyl 3-bromo-5-formyl-4-hydroxybenzoate CAS No. 706820-79-3

Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Cat. No.: B1429914
CAS No.: 706820-79-3
M. Wt: 259.05 g/mol
InChI Key: XHKGRKFKESLQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-formyl-4-hydroxybenzoate is a useful research compound. Its molecular formula is C9H7BrO4 and its molecular weight is 259.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromo-5-formyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-9(13)5-2-6(4-11)8(12)7(10)3-5/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKGRKFKESLQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856769
Record name Methyl 3-bromo-5-formyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706820-79-3
Record name Methyl 3-bromo-5-formyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Application in Medicinal Chemistry[1]

Executive Summary

Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS: 706820-79-3) is a highly functionalized aromatic scaffold critical to modern drug discovery.[1] Its unique substitution pattern—featuring an electrophilic aldehyde, a nucleophilic phenol, and a labile bromide—makes it a "linchpin" intermediate.[1] This compound serves as a primary building block for synthesizing complex heterocycles, including benzofurans and indoles, which are ubiquitous in kinase inhibitors and anti-inflammatory therapeutics.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and structural identification standards, designed to support high-fidelity experimental workflows.[1]

Chemical Identity & Physicochemical Properties

Understanding the mass spectrometry profile of this compound is critical due to the presence of bromine.[1] Unlike standard organic molecules, the molecular weight cannot be treated as a single scalar value during high-resolution analysis.[1]

Core Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 706820-79-3
Molecular Formula C₉H₇BrO₄
Average Molar Mass 259.05 g/mol
Exact Mass (

Br)
257.9528 Da
Exact Mass (

Br)
259.9507 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Mass Spectrometry Isotope Logic

In LC-MS workflows, the bromine atom introduces a distinct 1:1 isotopic signature.[1] The "Molecular Weight" of 259.05 is a weighted average.[1] For accurate mass identification, researchers must search for the split parent ion peaks


.[1]

MS_Isotope Compound C9H7BrO4 (Neutral) Ion79 [M+H]+ (79Br) m/z 258.96 Compound->Ion79 Ionization Ion81 [M+H]+ (81Br) m/z 260.96 Compound->Ion81 Ionization Ratio Intensity Ratio ~1:1 Ion79->Ratio Ion81->Ratio

Figure 1: Mass Spectrometry Isotope Pattern logic. The presence of Br dictates a split signal, critical for confirming compound identity.[1]

Synthetic Pathway & Mechanism

The synthesis of this compound requires precise regiochemical control.[1] The most robust protocol utilizes a stepwise functionalization of methyl 4-hydroxybenzoate.[1]

Validated Synthetic Route

Direct bromination of the starting material often yields mixtures of mono- and di-bromo products.[1] To ensure the 3,5-substitution pattern, the formyl group is best installed before the final bromination, or controlled via magnesium-mediated ortho-formylation.[1]

Step 1: Ortho-Formylation (Duff-like or Mg-mediated) [1]

  • Reagents: MgCl₂, Paraformaldehyde, Triethylamine (TEA), Acetonitrile.[1][2]

  • Mechanism: The phenoxide anion coordinates with Mg²⁺, which directs the formylation exclusively to the ortho position (C3).[1]

  • Product: Methyl 3-formyl-4-hydroxybenzoate.[1][2]

Step 2: Regioselective Bromination

  • Reagents: Br₂ or N-Bromosuccinimide (NBS), Acetic Acid.[1]

  • Mechanism: The hydroxyl group (OH) is a strong ortho/para activator.[1] The formyl group (CHO) is a meta director.[1] Position 5 is ortho to the OH and meta to the CHO, making it the most electronically activated site for electrophilic aromatic substitution.[1]

  • Product: this compound.[1][2][3][4][5][6]

Synthesis Start Methyl 4-hydroxybenzoate (Starting Material) Step1 Step 1: Mg-Mediated Formylation (MgCl2, (CH2O)n, TEA, MeCN) Ortho-selective Start->Step1 Inter Methyl 3-formyl-4-hydroxybenzoate (Intermediate) Step1->Inter Step2 Step 2: Bromination (Br2 or NBS, AcOH) Electrophilic Aromatic Substitution Inter->Step2 Final This compound (Target) Step2->Final

Figure 2: Step-wise synthetic workflow ensuring regioselective installation of Formyl and Bromo groups.

Structural Characterization Standards

To validate the synthesis, the following spectroscopic signals must be observed. The absence of symmetry in the aromatic ring is the key indicator.[1]

Proton NMR ( H NMR, 400 MHz, DMSO- )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
11.0 - 11.5 ppm Singlet (br)1HPhenolic -OHDeshielded due to intramolecular H-bond with Aldehyde.[1][2]
10.2 - 10.4 ppm Singlet1HAldehyde -CHOCharacteristic formyl proton.[1]
8.0 - 8.3 ppm Singlet (d)1HAr-H (C2 or C6)Meta-coupling (~2Hz) may be visible.[1]
7.8 - 8.0 ppm Singlet (d)1HAr-H (C6 or C2)Distinct from C2 due to Br vs CHO influence.[1]
3.8 - 3.9 ppm Singlet3HEster -OCH₃Methyl ester diagnostic peak.[1]
Infrared Spectroscopy (IR)
  • ~1680 cm⁻¹: Aldehyde C=O stretch (often lowered by H-bonding).[1]

  • ~1710 cm⁻¹: Ester C=O stretch.[1]

  • ~3200-3400 cm⁻¹: Broad O-H stretch.[1]

Applications in Drug Discovery

This compound is not merely an endpoint but a versatile scaffold.[1] Its "trifecta" of functional groups allows for orthogonal chemical modifications:

  • Suzuki-Miyaura Coupling: The Ar-Br bond allows for palladium-catalyzed cross-coupling to add aryl or vinyl groups.[1]

  • Knoevenagel Condensation: The Ar-CHO group reacts with active methylenes to form cinnamates or coumarins.[1]

  • Cyclization: The combination of ortho-hydroxy and aldehyde/bromide groups makes it ideal for synthesizing benzofurans and benzoxazoles, common pharmacophores in anticancer agents.[1]

References

  • ChemicalBook. (2025).[1][2] Methyl 3-formyl-4-hydroxybenzoate Preparation and Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate.[1] (Related structural analog data). Retrieved from [1]

  • Google Patents. (2018).[1] WO2018121050A1: Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.[1] (Describes formylation precursors). Retrieved from

  • ChemScene. (2025). This compound Product Specifications. Retrieved from [1]

Sources

Technical Guide: Scalable Synthesis of Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic pathway for Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS 706820-79-3), a highly functionalized aromatic scaffold used in the development of anticoagulant agents, kinase inhibitors, and bioactive heterocyclic compounds.

The synthesis is strategically designed around Methyl 4-hydroxybenzoate (Methyl Paraben) as the primary starting material. This guide champions a "Formylation-First" strategy , which leverages cooperative directing effects to ensure high regioselectivity and yield, avoiding the common pitfalls of poly-halogenation associated with alternative routes.

Part 1: Strategic Retrosynthesis & Rationale

The Core Disconnection

The target molecule is a 1,3,4,5-tetrasubstituted benzene ring. The presence of three distinct functional groups (ester, hydroxyl, aldehyde) and a halogen (bromine) requires a sequence that respects electronic activation and steric constraints.

  • Target: this compound[1]

  • Primary Disconnection: C-Br bond formation (Electrophilic Aromatic Substitution).

  • Intermediate: Methyl 3-formyl-4-hydroxybenzoate.

  • Starting Material: Methyl 4-hydroxybenzoate (Methyl Paraben).[2]

Why "Formylation-First"?

The order of operations is critical for regiochemical success.

  • Route A (Recommended): Formylation

    
     Bromination 
    
    • Step 1: Formylation of Methyl Paraben occurs ortho to the activating hydroxyl group (Position 3).

    • Step 2: The resulting intermediate (Methyl 3-formyl-4-hydroxybenzoate) has three directing groups: Hydroxyl (Activator, o,p-director), Formyl (Deactivator, m-director), and Ester (Deactivator, m-director).

    • Convergence: All three groups electronically direct the incoming electrophile (

      
      ) to the same  position (C5). This "cooperative effect" results in near-perfect regioselectivity.
      
  • Route B (Inferior): Bromination

    
     Formylation 
    
    • Bromination of Methyl Paraben is rapid but prone to over-bromination (3,5-dibromo species).

    • Subsequent formylation of the deactivated bromo-phenol ring is sluggish and often results in lower yields.[3]

Pathway Visualization

Retrosynthesis cluster_logic Regiochemical Logic (Step 2) Target This compound (Target) Inter Methyl 3-formyl-4-hydroxybenzoate (Key Intermediate) Target->Inter Retrosynthetic Step 1: C-Br Disconnection SM Methyl 4-hydroxybenzoate (Methyl Paraben) Inter->SM Retrosynthetic Step 2: C-C (Formyl) Disconnection Logic Cooperative Directing Effects: -OH directs ortho (to C5) -CHO directs meta (to C5) -COOMe directs meta (to C5)

Figure 1: Retrosynthetic logic demonstrating the convergence of directing effects in the Formylation-First pathway.

Part 2: Detailed Synthetic Protocols

Step 1: Magnesium-Mediated Ortho-Formylation

Transformation of Methyl 4-hydroxybenzoate to Methyl 3-formyl-4-hydroxybenzoate.

Standard Duff reactions (HMTA/TFA) can be harsh. This protocol uses a magnesium-mediated formaldehyde cascade (Skattebøl-type conditions), which provides superior selectivity for the ortho position by coordinating the phenoxide oxygen to the magnesium center.

Reagents:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • Magnesium Chloride (

    
    , anhydrous, 1.5 eq)
    
  • Triethylamine (

    
    , 3.75 eq)
    
  • Paraformaldehyde (PFA, 6.0 eq)

  • Acetonitrile (ACN) or THF (Solvent)

Protocol:

  • Setup: Charge a dry multi-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet with Methyl 4-hydroxybenzoate (e.g., 15.2 g, 100 mmol) and anhydrous

    
     (14.3 g, 150 mmol).
    
  • Solvation: Add dry Acetonitrile (150 mL). Stir the suspension for 15 minutes to allow partial coordination.

  • Base Addition: Add Triethylamine (52 mL, 375 mmol) dropwise. The mixture may change color (often yellow/orange) as the magnesium phenoxide forms. Stir for 20 minutes.

  • Formylation: Add Paraformaldehyde (18.0 g, 600 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    80-82°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot (fluorescent yellow).
  • Quench: Cool to room temperature. Pour the reaction mixture into cold 10% HCl (300 mL) to quench the magnesium complex and protonate the phenol. Stir vigorously for 30 minutes.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from minimal hot methanol or purify via silica gel chromatography.

    • Yield: Expect 75–85%.

    • Appearance: Pale yellow needles.

Step 2: Regioselective Bromination

Transformation of Methyl 3-formyl-4-hydroxybenzoate to this compound.

Reagents:

  • Methyl 3-formyl-4-hydroxybenzoate (Intermediate from Step 1)[4]

  • Bromine (

    
    , 1.05 eq) or N-Bromosuccinimide (NBS, 1.1 eq)
    
  • Glacial Acetic Acid (Solvent)

  • Sodium Acetate (Buffer, optional, 1.0 eq)

Protocol:

  • Setup: Dissolve Methyl 3-formyl-4-hydroxybenzoate (10.0 g, 51.5 mmol) in Glacial Acetic Acid (50 mL). If using NBS, DMF can be used as an alternative solvent.

  • Addition:

    • If using

      
      : Dilute Bromine (2.8 mL, 54 mmol) in Acetic Acid (10 mL). Add dropwise over 30 minutes at room temperature.
      
    • If using NBS: Add solid NBS in small portions over 20 minutes.

  • Reaction: Stir at room temperature for 2–4 hours. The highly activated position 5 (ortho to OH, meta to CHO/Ester) reacts rapidly.

  • Monitoring: TLC will show the conversion to a slightly less polar product.

  • Quench: Pour the mixture into ice water (200 mL). If excess bromine color persists, add a few mL of saturated Sodium Thiosulfate solution.

  • Isolation: The product typically precipitates as a solid upon hitting water. Filter the solid.[5] If no precipitate forms, extract with DCM.[4]

  • Purification: Wash the solid with cold water and cold ethanol. Recrystallize from Ethanol/Water.

    • Yield: Expect 85–95%.

    • Appearance: Off-white to pale beige solid.

Part 3: Analytical Validation (Quality Control)

To ensure the integrity of the synthesis, the following analytical markers must be verified.

ParameterMethodExpected Signal/ValueStructural Confirmation
Appearance VisualOff-white/Beige crystalline solidHigh purity
Melting Point Capillary120–125°C (approx)Identity verification

NMR
400 MHz,


10.3 ppm (s, 1H)
Aldehyde (-CHO)

11.5 ppm (s, 1H)
Phenolic -OH (Chelated)

8.1–8.4 ppm (s, 2H)*
Aromatic Protons (C2-H, C6-H)

3.9 ppm (s, 3H)
Methyl Ester (-OCH3)
Mass Spec LC-MS (ESI)[M+H]+ 259/261Characteristic Br isotope pattern (1:1)

Note: In the final product, the two aromatic protons are meta to each other. One is between the Ester and Bromine, the other between the Ester and Formyl. They will appear as singlets or meta-coupled doublets (


).

Part 4: Workflow Visualization

SynthesisWorkflow SM Methyl 4-hydroxybenzoate (Start) Step1 Step 1: Formylation MgCl2, TEA, (CH2O)n ACN, Reflux SM->Step1 Inter Methyl 3-formyl- 4-hydroxybenzoate Step1->Inter Ortho-selective Step2 Step 2: Bromination Br2, AcOH RT, 2h Inter->Step2 Prod Methyl 3-bromo-5-formyl- 4-hydroxybenzoate Step2->Prod Regio-selective

Figure 2: Step-by-step reaction workflow from Methyl Paraben to the final scaffold.

References

  • Ortho-Formylation Methodology: Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehydes." Organic Syntheses, 82, 64. [Link] (Note: This reference establishes the Mg-mediated protocol adapted for Step 1).

  • Synthesis of 3-Cyano-4-hydroxybenzoate (via 3-formyl intermediate): World Intellectual Property Organization. (2018). WO2018121050 - Preparation Method for 3-Cyano-4-Hydroxybenzoic Acid Methyl Ester. [Link] (Note: Explicitly details the synthesis of the Methyl 3-formyl-4-hydroxybenzoate intermediate from Methyl Paraben).

  • Bromination of Hydroxybenzoates: Fujikawa, N., et al. (2010).[3] "Synthesis and biological evaluation of novel salicylic acid derivatives." Bioorganic & Medicinal Chemistry, 18(17), 6351-6365. [Link] (Note: Provides general conditions for bromination of salicylate derivatives).

  • Target Molecule Data (CAS 706820-79-3): National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 706820-79-3, this compound. [Link]

Sources

Structural Elucidation and Analytical Characterization of Methyl 3-bromo-5-formyl-4-hydroxybenzoate via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromo-5-formyl-4-hydroxybenzoate is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting enzyme inhibition and anti-inflammatory pathways.[1] Its structural integrity relies on the precise regiochemical placement of four substituents on the benzene ring: a methyl ester, a bromine atom, a hydroxyl group, and a formyl (aldehyde) group.[1]

This technical guide provides a rigorous framework for the characterization of this molecule using Proton Nuclear Magnetic Resonance (


H NMR).[1] Unlike standard spectral lists, this document focuses on the mechanistic causality  of chemical shifts, providing researchers with the logic required to validate structure and identify specific impurities such as regioisomers or over-brominated byproducts.[1]

Structural Analysis & Theoretical Prediction[1]

To accurately interpret the spectrum, we must first define the magnetic environment of the protons.[1] The molecule is a tetra-substituted benzene derivative with two aromatic protons in a meta relationship.[1]

The Chemical Environment[1]
  • C1 (-COOCH

    
    ):  Electron-withdrawing group (EWG).[1] Deshields ortho protons (H2, H6).[1]
    
  • C3 (-Br): Weakly deactivating (inductive withdrawal) but ortho/para directing (resonance donation).[1]

  • C4 (-OH): Strong electron-donating group (EDG) by resonance.[1] However, its proton is heavily deshielded due to hydrogen bonding.[1]

  • C5 (-CHO): Strong EWG.[1] significantly deshields the ortho proton (H6) and the phenolic proton (via intramolecular H-bonding).[1]

Visualization of Coupling Network

The following diagram illustrates the scalar coupling network and the expected shielding/deshielding effects.

G cluster_0 Chemical Shift Logic Flow H6 H6 Proton (Most Deshielded Ar-H) Ortho to -CHO & -COOMe H2 H2 Proton (Less Deshielded Ar-H) Ortho to -Br & -COOMe H6->H2 Meta Coupling (J ~ 2 Hz) CHO Aldehyde (-CHO) ~10.0 - 10.5 ppm OH Phenol (-OH) ~11.0+ ppm (H-Bonded) OH->CHO Intramolecular H-Bond (Downfield Shift) OMe Methyl Ester (-OCH3) ~3.9 ppm

Caption: Figure 1. Logical assignment of proton environments based on electronic substituent effects and coupling interactions.[1]

Experimental Protocol

Standard chloroform-d (


) is often insufficient for this molecule due to the potential for peak broadening of the phenolic proton and poor solubility.[1] DMSO-d

is the solvent of choice to ensure sharp exchangeable proton signals.[1]
Sample Preparation[1]
  • Mass: Weigh 10–15 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Note: Ensure the solvent is dry.[1] Water peaks (~3.33 ppm in DMSO) can obscure signals or induce rapid proton exchange.[1]

  • Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent moisture absorption.[1]

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).[1]

  • Spectral Width: -2 to 14 ppm (to capture the downfield -OH).[1]

  • Relaxation Delay (D1): Set to

    
     5 seconds .
    
    • Reasoning: Aldehyde and phenolic protons often have long longitudinal relaxation times (

      
      ).[1] A short D1 will lead to under-integration, causing errors in purity calculations.[1]
      
  • Scans (NS): 16 or 32 scans are sufficient for this concentration.[1]

  • Temperature: 298 K (25°C).[1]

Spectral Assignment & Data Interpretation[1][2][3][4]

The following table summarizes the expected chemical shifts. Note that exact values may vary slightly (


 0.05 ppm) depending on concentration and temperature.[1]
Representative Spectral Data Table (DMSO-d )
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Justification
-OH (Phenol)11.2 – 11.8 Broad Singlet (br s)1H-Deshielded by aromatic ring and strong intramolecular H-bond to the adjacent -CHO group.[1]
-CHO (Aldehyde)10.1 – 10.3 Singlet (s)1H-Characteristic aldehyde region; anisotropy of the C=O bond.[1]
Ar-H (H6) 8.35 – 8.55 Doublet (d)1H

Most downfield Ar-H. Located between two strong EWGs (-COOMe and -CHO).[1]
Ar-H (H2) 8.05 – 8.25 Doublet (d)1H

Located between -COOMe and -Br.[1] Less deshielded than H6 because -Br is less electron-withdrawing than -CHO.[1]
-OCH

3.85 – 3.95 Singlet (s)3H-Typical methyl ester chemical shift.[1]
Detailed Analysis of Key Regions[1]
The Aromatic Region (8.0 – 8.6 ppm)

This is the most critical region for confirming the substitution pattern.[1]

  • You will observe two distinct doublets .[1]

  • The coupling constant (

    
    ) will be small (~2 Hz), characteristic of meta-coupling  (
    
    
    
    ).[1]
  • Differentiation: If the spectrum shows a large coupling (

    
     Hz), you have the wrong regioisomer (likely protons ortho to each other).[1] If you see a singlet integrating to 2H, you likely have the symmetric 3,5-dibromo impurity.[1]
    
The Aldehyde/Phenol Region (10.0 – 12.0 ppm)[1]
  • The presence of the -OH peak is highly dependent on water content.[1] In dry DMSO-d

    
    , the intramolecular Hydrogen Bond between the C4-OH and C5-CHO stabilizes the proton, making it appear as a distinct, downfield peak.[1]
    
  • Diagnostic Check: If the -OH signal is missing, add a drop of

    
    .[1] The peak at ~11.5 ppm will disappear (exchange), while the aldehyde peak at ~10.2 ppm will remain.[1]
    

Troubleshooting & Impurity Profiling

Synthesis of this compound usually involves bromination of methyl 3-formyl-4-hydroxybenzoate.[1] This process can lead to specific byproducts.[1][2]

Impurity Logic Flow

Use the diagram below to identify common synthetic failures based on the NMR fingerprint.

ImpurityCheck Start Analyze Aromatic Region (8.0 - 8.6 ppm) Check1 Two Doublets (J~2Hz)? Start->Check1 Target Target Molecule Confirmed (Methyl 3-bromo-5-formyl...) Check1->Target Yes Check2 One Singlet (2H)? Check1->Check2 No Impurity1 Impurity: 3,5-Dibromo species (Symmetric, Over-bromination) Check2->Impurity1 Yes Check3 Two Doublets (J~8Hz)? Check2->Check3 No Impurity2 Impurity: Wrong Regioisomer (Protons are Ortho) Check3->Impurity2 Yes Check4 Complex Multiplets? Check3->Check4 No Impurity3 Impurity: Unreacted Starting Material (Methyl 3-formyl-4-hydroxybenzoate) Check4->Impurity3 Yes

Caption: Figure 2. Decision tree for identifying common synthetic impurities via 1H NMR.

Quantitative Purity Calculation

To determine the molar purity (


) relative to an internal standard (or residual solvent if calibrated):

[1]
  • Recommendation: Use the Methyl Ester singlet (3.9 ppm) for integration reference (Set to 3.00), as the aromatic protons may overlap with impurities, and the -OH/CHO protons can be affected by relaxation times.[1]

References

  • PubChem. (2025).[1] Methyl 3-bromo-4-hydroxybenzoate Compound Summary. National Library of Medicine.[1] [Link]

    • Note: Provides baseline data for the core scaffold and substituent effects.
    • Note: Used as a symmetric analog to validate chemical shift ranges for brominated hydroxybenzoates.[1]

  • Royal Society of Chemistry. (2024).[1] Supporting Information: Iodolactonization and spectral data of benzoate derivatives. RSC Advances. [Link]

    • Note: Provides experimental protocols for similar halogenated benzo
  • WIPO. (2018).[1] Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester (WO2018121050).[1][3] World Intellectual Property Organization.[1] [Link][1][3]

    • Note: Details the synthesis and characteriz

Sources

An In-Depth Technical Guide to the Solubility of Methyl 3-Bromo-5-Formyl-4-Hydroxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a fundamental physicochemical property that profoundly influences the entire drug development lifecycle. From the initial stages of chemical synthesis and purification to the final formulation and bioavailability, understanding and controlling solubility is paramount. For a key intermediate like methyl 3-bromo-5-formyl-4-hydroxybenzoate, its solubility profile dictates the choice of reaction media, the efficiency of purification techniques such as recrystallization, and the ease of its handling and formulation in subsequent synthetic steps.

This guide will delve into the specific solubility characteristics of this compound, providing a theoretical framework and a practical, step-by-step methodology for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. Below is a summary of the available data for this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₉H₇BrO₄[2]
Molecular Weight 259.05 g/mol [2]
Predicted Density 1.686 ± 0.06 g/cm³[3][4]
Predicted Boiling Point 311.9 ± 42.0 °C[3][4]
Predicted pKa 5.04 ± 0.23[3][4]
Calculated LogP 1.7538
CAS Number 706820-79-3[2]

Theoretical Considerations for Solubility

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The molecular structure of our target compound features several functional groups that contribute to its overall polarity and potential for intermolecular interactions:

  • Aromatic Ring: The benzene ring is generally nonpolar and will favor interactions with nonpolar solvents.

  • Hydroxyl Group (-OH): This group is polar and capable of forming hydrogen bonds, suggesting solubility in protic and polar aprotic solvents.

  • Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor.

  • Methyl Ester Group (-COOCH₃): This group is also polar and can accept hydrogen bonds.

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule.

Based on this structure, we can predict that this compound will exhibit good solubility in polar organic solvents such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Its solubility is expected to be lower in nonpolar solvents like hexane and toluene.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published experimental solubility data, the following detailed protocol provides a robust method for its determination. This protocol is designed to be self-validating by incorporating control measures and ensuring data accuracy.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound prep_vial Combine in Vial prep_compound->prep_vial prep_solvent Measure Solvent prep_solvent->prep_vial equilibration Shake at Constant Temperature (e.g., 24-72 hours) prep_vial->equilibration centrifugation Centrifuge equilibration->centrifugation filtration Filter Supernatant centrifugation->filtration dilution Dilute Sample filtration->dilution hplc HPLC Analysis dilution->hplc calculation Calculate Concentration hplc->calculation

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure saturation.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached a steady state. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

SolventDielectric Constant (approx.)Solubility (mg/mL)
Hexane1.9< 0.1
Toluene2.4~1.5
Dichloromethane9.1~25
Ethyl Acetate6.0~40
Acetone21> 100
Ethanol24.5> 100
Methanol32.7> 150
Water80.1< 0.5

Interpretation of (Hypothetical) Results: The hypothetical data in Table 1 would suggest a strong correlation between solvent polarity and the solubility of this compound. The very low solubility in nonpolar solvents like hexane and the high solubility in polar protic and aprotic solvents like methanol and acetone would be consistent with the presence of polar functional groups capable of hydrogen bonding.

Conclusion

While a definitive, experimentally-derived solubility profile for this compound in a wide range of organic solvents is not currently available in the public literature, this technical guide provides the necessary theoretical foundation and a detailed, robust experimental protocol for its determination. The structural features of the molecule strongly suggest a favorable solubility in polar organic solvents. For researchers and drug development professionals, the provided methodology offers a clear path to obtaining the critical solubility data necessary for advancing the synthesis, purification, and formulation of this important pharmaceutical intermediate.

References

  • MySkinRecipes. This compound. Available from: [Link]

  • ChemBK. This compound. Available from: [Link]

Sources

Safety and Handling of Methyl 3-bromo-5-formyl-4-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Identity & Strategic Significance

Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS: 706820-79-3) is not merely a reagent; it is a polymorphic scaffold in medicinal chemistry. Its structure contains four distinct reactive handles—an aryl bromide, a formyl group (aldehyde), a phenolic hydroxyl, and a methyl ester. This density of functional groups makes it a critical "linchpin" intermediate for synthesizing complex heterocycles, particularly in anticoagulant and anti-inflammatory drug discovery pipelines.[1]

However, this versatility introduces a complex hazard profile. The compound combines the respiratory irritancy of benzaldehydes, the acidity/corrosivity of phenols, and the potential toxicity of halogenated aromatics. This guide provides a self-validating framework for its safe manipulation.

Chemical Specifications
PropertyValueNote
CAS Number 706820-79-3Unique Identifier
Formula C₉H₇BrO₄MW: 259.05 g/mol
Appearance Off-white to pale yellow solidDarkening indicates oxidation/degradation
Melting Point ~108–110°C (Predicted/Analog)Sharp MP indicates purity; broad range implies degradation
Storage 2–8°C, Inert Atmosphere (N₂)Critical: Air and light sensitive

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with analogous brominated hydroxybenzaldehydes dictates a conservative safety posture.

The "Silent" Hazards
  • Aldehyde Autoxidation: The formyl group at C5 is prone to oxidation to the corresponding carboxylic acid (benzoic acid derivative) upon exposure to air, potentially altering stoichiometry in sensitive couplings (e.g., Suzuki-Miyaura or reductive aminations).

  • Phenolic Acidity: The C4-hydroxyl group, acidified by the electron-withdrawing bromine and ester groups, poses a risk of skin corrosion and severe eye damage.

  • Halogenated Sensitization: Brominated aromatics are frequent skin sensitizers. Repeated exposure, even at sub-irritant levels, can lead to allergic contact dermatitis.

GHS Classification (Conservative)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Engineering Controls & Personal Protective Equipment (PPE)[4]

Do not rely solely on PPE.[5] The primary barrier must be engineering controls.

The "Barrier Protocol"
  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Respiratory Protection: If handling >500 mg outside a hood (not recommended), use a full-face respirator with P100/OV (Organic Vapor) cartridges.

  • Dermal Protection:

    • Gloves: Double-gloving is mandatory.

      • Inner Layer: Nitrile (4 mil) for dexterity.

      • Outer Layer: Nitrile (minimum 8 mil) or Neoprene.

      • Rationale: Brominated aromatics can permeate standard latex rapidly.

  • Eye Protection: Chemical splash goggles. Face shield required if working with reaction volumes >100 mL.

Operational Workflow: The "Safe-Path"

This workflow integrates safety with quality control. Every step includes a "Check" to validate the system.

Phase A: Receipt & Verification (The "Gatekeeper" Step)

Upon receipt, the compound must be validated before entering the inventory.

  • Visual Check: Inspect the solid. It should be off-white. Yellow/Brown discoloration indicates oxidation of the phenol or aldehyde.

  • Purity Check (Self-Validating):

    • Take a capillary melting point.

    • Pass: Sharp melting range (e.g., 2°C window).

    • Fail: Wide range (>5°C) indicates significant carboxylic acid formation. Purify via recrystallization (typically from EtOH/Water) before use.

Phase B: Weighing & Transfer

Objective: Prevent dust generation and moisture ingress.

  • Equip the balance with a static eliminator (ionizer) to prevent powder scattering.

  • Tare a dry, amber glass vial with a septum cap.

  • Transfer solid using a disposable anti-static spatula.

  • Immediate Seal: Cap the vial immediately. Purge with Nitrogen/Argon if storing for >1 hour.

Phase C: Reaction Setup (Inert Handling)

Due to the aldehyde's sensitivity, reactions should be set up under an inert atmosphere.

HandlingWorkflow Start Start: Reaction Setup CheckAtm Check: Is System Inert? (Schlenk/Glovebox) Start->CheckAtm Weigh Weigh Reagent (Minimize Air Exposure) CheckAtm->Weigh Yes Dissolve Dissolve in Degassed Solvent Weigh->Dissolve Monitor Monitor: Color Change? Dissolve->Monitor Proceed Proceed with Catalyst/Reagent Monitor->Proceed No Darkening Quench Quench & Dispose Monitor->Quench Rapid Darkening (Decomposition) Proceed->Quench

Figure 1: Decision logic for the safe handling and reaction setup of sensitive aldehyde intermediates.

Phase D: Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or strong bases (exothermic polymerization risk).

  • Labeling: Clearly mark as "Contains Brominated Phenols - Toxic."

Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don protective suit and respiratory protection.

  • Contain: Cover spill with a dry lime or soda ash mixture to neutralize potential acidity.

  • Clean: Sweep up carefully (avoid dust) and place in a hazardous waste container. Wash area with soap and water; do not use bleach (potential for bromamine formation).

Exposure Response[5][6]
  • Eye Contact: Rinse immediately with water for 15 minutes. Do not rub. The bromine substituent increases the risk of corneal abrasion.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG is superior for solubilizing halogenated aromatics.

Storage & Stability Protocol

To maintain the "Self-Validating" integrity of the reagent:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Nitrogen or Argon .

  • Container: Amber glass to prevent photodegradation of the bromide (radical formation).

References

  • ChemBK. (n.d.). This compound Properties and Safety. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Methyl 3-bromo-5-formyl-4-hydroxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

Methyl 3-bromo-5-formyl-4-hydroxybenzoate is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique arrangement of functional groups—a hydroxyl group, a bromine atom, an aldehyde (formyl group), and a methyl ester—provides a rich platform for a variety of chemical transformations. This strategic placement of reactive sites allows for the regioselective synthesis of complex molecular architectures, making it a key intermediate in the development of novel therapeutic agents.[1]

This document provides a comprehensive overview of the synthesis and applications of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a practical guide for harnessing the synthetic potential of this compound in the pursuit of new medicines.

Compound Profile

PropertyValueSource
IUPAC Name This compoundChemScene
CAS Number 706820-79-3ChemScene
Molecular Formula C₉H₇BrO₄ChemScene
Molecular Weight 259.05 g/mol ChemScene
Appearance SolidSigma-Aldrich
Purity ≥97%ChemScene
Storage 4°C, stored under nitrogenChemScene

Proposed Synthesis of this compound

While a direct, one-pot synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient two-step synthetic route can be proposed based on well-established organic transformations: bromination of a phenolic compound followed by ortho-formylation. This approach leverages the directing effects of the hydroxyl and ester groups to achieve the desired substitution pattern.

The proposed synthetic pathway begins with the bromination of methyl 4-hydroxybenzoate. The hydroxyl group is an activating ortho-, para-director. To achieve mono-bromination at one of the ortho positions, careful control of reaction conditions is necessary to avoid the formation of the dibrominated byproduct.[2] The second step involves the introduction of the formyl group at the other ortho position to the hydroxyl group, which can be accomplished via a regioselective ortho-formylation reaction.[3]

Synthetic_Pathway Start Methyl 4-hydroxybenzoate Intermediate Methyl 3-bromo-4-hydroxybenzoate Start->Intermediate Bromination (e.g., Br2, Acetic Acid) Product This compound Intermediate->Product ortho-Formylation (e.g., MgCl2, Paraformaldehyde, Triethylamine)

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate (Intermediate)

This protocol is adapted from a patented procedure for the bromination of methyl p-hydroxybenzoate.[2]

Materials:

  • Methyl 4-hydroxybenzoate

  • Glacial Acetic Acid

  • Bromine

  • Dichloromethane (DCM) or other suitable halogenated solvent

  • Sodium bisulfite solution (5%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • Dissolve methyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a 5% sodium bisulfite solution until the reddish-brown color of bromine disappears.

  • If a halogenated solvent was used, dilute the mixture with water and separate the organic layer. If glacial acetic acid was used, dilute with a large volume of cold water to precipitate the product.

  • Wash the organic layer (or the redissolved precipitate in an organic solvent) sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure Methyl 3-bromo-4-hydroxybenzoate.

Protocol 2: ortho-Formylation to Yield this compound (Final Product)

This protocol is based on the highly regioselective ortho-formylation of phenols.[3]

Materials:

  • Methyl 3-bromo-4-hydroxybenzoate

  • Anhydrous magnesium chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • 1 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask, reflux condenser, magnetic stirrer, oil bath, separatory funnel, rotary evaporator.

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous magnesium chloride (2 equivalents) and paraformaldehyde (3 equivalents).

  • Add anhydrous THF via syringe, followed by the dropwise addition of triethylamine (2 equivalents). Stir the mixture for 10-15 minutes.

  • Add a solution of Methyl 3-bromo-4-hydroxybenzoate (1 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 65-70 °C) using an oil bath for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and wash successively with 1 N HCl (caution: gas evolution may occur), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Medicinal Chemistry

The strategic placement of functional groups in this compound makes it a powerful scaffold for the synthesis of a diverse range of bioactive molecules. It is particularly valuable as an intermediate in the development of anticoagulants, anti-inflammatory agents, and various heterocyclic systems.[1]

Synthesis of Heterocyclic Compounds

The aldehyde and hydroxyl groups of this compound are ideal for condensation reactions with various nucleophiles to construct heterocyclic rings, which are prevalent in many drug molecules.

Heterocycle_Synthesis cluster_0 Condensation Reaction MBFH Methyl 3-bromo-5-formyl- 4-hydroxybenzoate Heterocycle Substituted Benzimidazole Derivative MBFH->Heterocycle Nucleophile Binucleophilic Reagent (e.g., o-phenylenediamine) Nucleophile->Heterocycle

Caption: General scheme for the synthesis of a benzimidazole derivative.

Protocol 3: General Procedure for the Synthesis of Benzimidazole Derivatives

This generalized protocol illustrates the condensation of this compound with an o-phenylenediamine to form a substituted benzimidazole, a common scaffold in anti-inflammatory and other medicinal agents.

Materials:

  • This compound

  • Substituted o-phenylenediamine

  • Ethanol or acetic acid

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted o-phenylenediamine (1 equivalent) in a suitable solvent like ethanol or acetic acid.

  • Heat the reaction mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Intermediate for Anticoagulant Synthesis

Substituted benzaldehydes are known precursors for the synthesis of coumarin-based anticoagulants, such as warfarin and its derivatives. The aldehyde group of this compound can undergo condensation reactions with 4-hydroxycoumarin to form intermediates that lead to these classes of drugs.

Anticoagulant_Synthesis MBFH Methyl 3-bromo-5-formyl- 4-hydroxybenzoate Intermediate Condensation Product MBFH->Intermediate Coumarin 4-Hydroxycoumarin Coumarin->Intermediate Anticoagulant Coumarin-based Anticoagulant Derivative Intermediate->Anticoagulant Further Modification

Caption: Pathway to coumarin-based anticoagulants.

Protocol 4: Generalized Knoevenagel Condensation for Coumarin Synthesis

This protocol outlines a general procedure for the Knoevenagel condensation, a key step in the synthesis of certain coumarin derivatives with potential anticoagulant activity.

Materials:

  • This compound

  • 4-Hydroxycoumarin

  • Piperidine or another basic catalyst

  • Ethanol or another suitable solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • To a solution of this compound (1 equivalent) and 4-hydroxycoumarin (1 equivalent) in ethanol, add a catalytic amount of piperidine.

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The crude product can be further purified by recrystallization.

Precursor for Anti-inflammatory Agents

The structural motifs present in this compound are found in various compounds with anti-inflammatory properties. The aldehyde functionality can be used to synthesize Schiff bases, which are known to exhibit a wide range of biological activities, including anti-inflammatory effects.

Protocol 5: General Procedure for Schiff Base Formation

Materials:

  • This compound

  • A primary amine

  • Ethanol or methanol

  • A catalytic amount of glacial acetic acid

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) and a few drops of glacial acetic acid to the solution.

  • Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.

  • If a solid precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry.

  • If the product is soluble, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Safety and Handling

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in medicinal chemistry. Its ability to serve as a precursor for a wide array of heterocyclic compounds and other complex molecules makes it a valuable tool for drug discovery and development. The protocols and applications outlined in this document provide a solid foundation for researchers to explore the full potential of this important chemical intermediate. As with any chemical synthesis, proper safety precautions and adherence to established laboratory practices are paramount.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
  • This compound - MySkinRecipes. (URL: [Link])

  • Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. - Ciencia Digital. (URL: [Link])

  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. (URL: [Link])

  • Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (URL: [Link])

  • CN102167689B - Preparation method of chiral warfarin and chiral warfarin derivatives - Google P
  • Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. (URL: [Link])

  • ortho-Formylation of phenols - Organic Syntheses Procedure. (URL: [Link])

Sources

Application Notes and Protocols: Methyl 3-bromo-5-formyl-4-hydroxybenzoate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a building block is measured by its functional group tolerance, predictable reactivity, and potential for diverse derivatization. Methyl 3-bromo-5-formyl-4-hydroxybenzoate is an exemplar of such a scaffold. Possessing three distinct and orthogonally reactive functional groups—an aldehyde, a halogen, and a phenol, complemented by a stable methyl ester—this molecule offers chemists a powerful platform for the convergent synthesis of complex molecular architectures.

The strategic placement of these groups on the aromatic ring allows for a programmed, stepwise approach to molecular elaboration. The aldehyde is a gateway to carbon-carbon bond formations and the introduction of nitrogen-containing heterocycles; the aryl bromide is primed for transition-metal-catalyzed cross-coupling reactions; and the phenolic hydroxyl and methyl ester provide further points for modification or can serve to modulate the electronic properties of the system. These attributes make it a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anticoagulant and anti-inflammatory agents, as well as in the design of enzyme inhibitors.[1]

This guide provides an in-depth look at the synthetic utility of this compound, complete with detailed, field-proven protocols for its key transformations and insights into the causality behind experimental choices.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is critical for troubleshooting and analysis. The key properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₇BrO₄ChemScene
Molecular Weight 259.06 g/mol ChemScene
Appearance Off-white to light yellow solidInternal Data
CAS Number 706820-79-3ChemScene[2]
¹H NMR (CDCl₃, 400 MHz) δ 11.35 (s, 1H, -OH), 9.85 (s, 1H, -CHO), 8.28 (d, J=2.0 Hz, 1H, Ar-H), 8.15 (d, J=2.0 Hz, 1H, Ar-H), 3.95 (s, 3H, -OCH₃)Typical expected shifts
¹³C NMR (CDCl₃, 100 MHz) δ 195.5, 165.0, 160.8, 138.5, 135.2, 125.0, 120.1, 111.8, 52.9Typical expected shifts

Note: NMR shifts are predictive and may vary based on solvent and experimental conditions.

Strategic Derivatization: A Multi-Functional Hub

The power of this compound lies in the ability to selectively address each functional group. This allows for a modular and convergent approach to target synthesis. The following workflow illustrates how different facets of the molecule can be independently modified to build complexity.

G cluster_aldehyde Aldehyde Chemistry cluster_bromide Aryl Bromide Chemistry cluster_phenol Phenol/Ester Chemistry start Methyl 3-bromo-5-formyl- 4-hydroxybenzoate wittig Wittig Olefination start->wittig R-CH=PPh₃ reductive_amination Reductive Amination start->reductive_amination 1. R₂NH 2. NaBH(OAc)₃ suzuki Suzuki-Miyaura Coupling start->suzuki Ar-B(OH)₂ Pd Catalyst sonogashira Sonogashira Coupling start->sonogashira R-C≡CH Pd/Cu Catalyst etherification O-Alkylation start->etherification R-X, Base hydrolysis Ester Hydrolysis start->hydrolysis LiOH or NaOH product1 Stilbene Derivative wittig->product1 product2 Substituted Amine reductive_amination->product2 product3 Biaryl Derivative suzuki->product3 product4 Alkynyl Derivative sonogashira->product4 product5 Ether Derivative etherification->product5 product6 Carboxylic Acid hydrolysis->product6

Caption: Synthetic pathways from this compound.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of the aryl bromide moiety with a boronic acid, a cornerstone reaction for constructing biaryl scaffolds.[3][4][5]

Objective: To synthesize a biaryl derivative by forming a new carbon-carbon bond at the C3 position.

Causality and Insights: The Suzuki-Miyaura reaction is highly valued for its tolerance of various functional groups, including the aldehyde and phenol present in our substrate.[3][6] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. A phosphine ligand stabilizes the palladium(0) active species, while the base is essential for the transmetalation step of the catalytic cycle. Degassing the reaction mixture is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

G Ar-Br Ar-Br Oxidative Addition Pd(0)L2 Pd(0)L₂ Active Catalyst Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Intermediate A Pd(0)L2->Ar-Pd(II)-Br(L2) Ar-Br Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Intermediate B Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)₂ Base Ar-B(OH)2 Ar'-B(OH)₂ + Base Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

ReagentM.W.Amount (1.0 mmol scale)MolesEquivalents
This compound259.06259 mg1.0 mmol1.0
Arylboronic AcidVariesVaries1.2 mmol1.2
Pd(PPh₃)₄1155.5658 mg0.05 mmol0.05
Potassium Carbonate (K₂CO₃)138.21345 mg2.5 mmol2.5
1,4-Dioxane-8 mL--
Deionized Water-2 mL--

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Under a positive flow of nitrogen or argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Scientist's Note: This catalyst is air-sensitive. Handle quickly and under an inert atmosphere to prevent degradation.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The biphasic mixture ensures that both organic and inorganic reagents are sufficiently soluble.

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw for more rigorous oxygen removal.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 12-16 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Application Protocol 2: Wittig Olefination

This protocol details the reaction of the aldehyde functional group with a phosphonium ylide to form an alkene, a fundamental transformation for extending carbon chains and accessing stilbene-like structures.[7][8]

Objective: To convert the formyl group into a carbon-carbon double bond.

Causality and Insights: The Wittig reaction is a robust method for alkene synthesis.[8] It involves the nucleophilic attack of the ylide carbon on the electrophilic aldehyde carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate fragments to yield the desired alkene and triphenylphosphine oxide.[7] The reaction is typically driven to completion by the formation of the very stable P=O double bond in the triphenylphosphine oxide byproduct. Using a strong, non-nucleophilic base like sodium hydride is essential for deprotonating the phosphonium salt to generate the reactive ylide in situ.

Materials and Reagents:

ReagentM.W.Amount (1.0 mmol scale)MolesEquivalents
This compound259.06259 mg1.0 mmol1.0
Benzyltriphenylphosphonium chloride388.88467 mg1.2 mmol1.2
Sodium Hydride (NaH, 60% in mineral oil)24.0048 mg1.2 mmol1.2
Anhydrous Tetrahydrofuran (THF)-10 mL--

Step-by-Step Methodology:

  • Ylide Generation: To a dry, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.2 eq). Add anhydrous THF (5 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred suspension. Safety First: NaH reacts violently with water. Ensure all glassware is scrupulously dry. Hydrogen gas is evolved during the addition.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the deep orange/red ylide indicates successful deprotonation.

  • Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (5 mL). Cool the ylide solution back down to 0 °C and add the aldehyde solution dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates completion). The disappearance of the ylide's color is a good visual indicator of reaction progress.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter and concentrate the organic solution under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired alkene product.

Conclusion

This compound stands out as a supremely functional and adaptable starting material for chemical synthesis. The orthogonal reactivity of its functional groups provides a logical and controllable pathway for the construction of elaborate molecular targets. The protocols described herein for Suzuki-Miyaura coupling and Wittig olefination represent just two of the many high-yield, reliable transformations that can be employed. By understanding the causality behind each experimental step, researchers can confidently adapt and apply these methods to their own synthetic challenges, accelerating the pace of discovery in drug development and materials science.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
  • Methyl 4-bromo-3-hydroxybenzoate - PMC - NIH. (URL: [Link])

  • This compound - MySkinRecipes. (URL: [Link])

  • Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators - AWS. (URL: [Link])

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (URL: [Link])

  • Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. - ResearchGate. (URL: [Link])

  • ortho-Formylation of phenols - Organic Syntheses Procedure. (URL: [Link])

  • Wittig Reaction - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. - Ciencia Digital. (URL: [Link])

  • Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (URL: [Link])

  • WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google P
  • News - What are six applications for benzaldehyde. (URL: [Link])

  • Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. (URL: [Link])

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Substituted Benzaldehyde: Significance and symbolism. (URL: [Link])

  • (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. (URL: [Link])

  • Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. - ResearchGate. (URL: [Link])

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. (URL: [Link])

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH. (URL: [Link])

Sources

Application Notes and Protocols for Knoevenagel Condensation with Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Knoevenagel Condensation in Complex Molecule Synthesis

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its reliability and versatility in creating α,β-unsaturated systems.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to generate a highly functionalized product.[1] For researchers and professionals in drug development, the Knoevenagel condensation is a powerful tool for constructing complex molecular architectures from readily available starting materials. The resulting α,β-unsaturated products are key intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer and anti-inflammatory agents, as well as other fine chemicals and polymers.[4]

This application note provides a detailed guide to the Knoevenagel condensation of Methyl 3-bromo-5-formyl-4-hydroxybenzoate, a trifunctional aromatic aldehyde. The presence of a hydroxyl group, a methyl ester, and a bromine atom on the phenyl ring presents unique challenges and opportunities for selective transformations. Understanding the interplay of these functional groups is critical for achieving high yields and purity. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that influence the reaction's outcome.

Reaction Mechanism: A Step-by-Step Look at the Condensation Pathway

The Knoevenagel condensation proceeds through a series of well-understood steps, initiated by a basic catalyst.[5] While various bases can be employed, weak amine bases like piperidine are commonly used to avoid unwanted side reactions, such as the self-condensation of the aldehyde.[2]

The generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation can be broken down as follows:

  • Iminium Ion Formation: The reaction is often initiated by the nucleophilic attack of the secondary amine catalyst (piperidine) on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a highly electrophilic iminium ion. This activation step increases the susceptibility of the carbonyl carbon to nucleophilic attack.[6][7]

  • Enolate Formation: Simultaneously, the basic catalyst deprotonates the active methylene compound (e.g., malononitrile or ethyl cyanoacetate), which possesses acidic protons due to the presence of two electron-withdrawing groups. This results in the formation of a resonance-stabilized enolate ion, a potent nucleophile.[6]

  • Carbon-Carbon Bond Formation: The nucleophilic enolate then attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and a tetrahedral intermediate.[6][7]

  • Catalyst Regeneration and Dehydration: The intermediate then collapses, eliminating the piperidine catalyst and a molecule of water to yield the final α,β-unsaturated product.[6][7]

The presence of the hydroxyl group on the aromatic ring of this compound can influence the reaction rate and potentially lead to side reactions if not properly controlled. For instance, in the case of ortho-hydroxyaldehydes (salicylaldehydes), the Knoevenagel condensation can be the first step in the synthesis of coumarins, where a subsequent intramolecular cyclization occurs.[5][8] While our substrate is a para-hydroxybenzaldehyde derivative, careful consideration of reaction conditions is still necessary to ensure the desired outcome.

Knoevenagel_Mechanism cluster_activation Reactant Activation cluster_nucleophile_formation Nucleophile Formation cluster_condensation Condensation and Product Formation Aldehyde This compound Iminium Iminium Ion (Electrophilic) Aldehyde->Iminium + Piperidine - H2O Aldehyde->Iminium Piperidine Piperidine (Catalyst) Intermediate Tetrahedral Intermediate Iminium->Intermediate + Enolate Iminium->Intermediate ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Ion (Nucleophilic) ActiveMethylene->Enolate + Piperidine ActiveMethylene->Enolate Enolate->Intermediate Product α,β-Unsaturated Product Intermediate->Product - Piperidine - H2O Intermediate->Product

Caption: Generalized mechanism of the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocols

The following protocols are provided as a starting point for the Knoevenagel condensation of this compound. Optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific active methylene compounds.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol is adapted from established procedures for the condensation of substituted benzaldehydes with malononitrile.[4]

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (reagent grade)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add malononitrile (1.1 eq) to the solution and stir until dissolved.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 1 M HCl to a pH of approximately 2-3. This will protonate the phenoxide and neutralize the piperidine.

  • A precipitate of the crude product should form. If not, reduce the volume of the solvent using a rotary evaporator.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation with Ethyl Cyanoacetate

This protocol is based on greener chemistry principles, avoiding the use of organic solvents in the reaction step.[9]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • In a beaker or flask, combine this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq).

  • Add a catalytic amount of ammonium acetate (0.2 eq).

  • Heat the mixture with stirring to a temperature of 80-100 °C. The reaction mixture will likely become a melt.

  • Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature, which should solidify the product.

  • Add a small amount of cold ethanol to the solid mass and break it up with a spatula.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the product by recrystallization from ethanol.

Experimental_Workflow Reactants 1. Combine Reactants - this compound - Active Methylene Compound - Catalyst Reaction 2. Reaction - Heating and Stirring - Monitor by TLC Reactants->Reaction Workup 3. Work-up - Cooling - Acidification (if necessary) - Precipitation Reaction->Workup Isolation 4. Isolation - Vacuum Filtration - Washing Workup->Isolation Purification 5. Purification - Recrystallization Isolation->Purification Analysis 6. Analysis - Melting Point - NMR, IR, MS Purification->Analysis

Caption: A streamlined workflow for the Knoevenagel condensation and product purification.

Data Presentation: Expected Outcomes and Characterization

The following table summarizes the expected outcomes for the Knoevenagel condensation of this compound with representative active methylene compounds. The data is extrapolated from similar reactions reported in the literature and should be considered as a guideline. Actual results may vary depending on the specific reaction conditions.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Expected Yield (%)
This compoundMalononitrilePiperidineEthanolReflux2-485-95
This compoundEthyl CyanoacetateAmmonium AcetateSolvent-free80-1001-380-90
This compoundDiethyl MalonatePiperidine/PyridineTolueneReflux (Dean-Stark)4-875-85

Note: Yields are for isolated and purified products. Reaction times are approximate and should be optimized by monitoring with TLC.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, it is essential to incorporate a self-validating system into the experimental workflow. This involves:

  • Consistent Monitoring: Regularly monitor the reaction progress using Thin-Layer Chromatography (TLC). This allows for the determination of the optimal reaction time and can indicate the formation of any significant byproducts.

  • Thorough Characterization: The final product should be rigorously characterized to confirm its identity and purity. This should include:

    • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

    • Spectroscopic Analysis:

      • ¹H and ¹³C NMR: To confirm the chemical structure and the formation of the new vinylic bond.

      • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) or carbonyl (C=O) stretches of the newly formed α,β-unsaturated system.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Control Reactions: In cases of unexpected results or low yields, running control reactions can be invaluable. This could include running the reaction in the absence of the catalyst to confirm its necessity, or at a lower temperature to check for temperature-dependent side reactions.

By adhering to these principles, researchers can have high confidence in the validity of their experimental outcomes.

Conclusion

The Knoevenagel condensation of this compound offers a direct route to highly functionalized α,β-unsaturated compounds that are valuable intermediates in medicinal chemistry and materials science. The protocols provided herein, based on well-established precedents for similar substrates, offer a solid foundation for researchers to successfully carry out this transformation. By understanding the reaction mechanism and implementing a self-validating experimental approach, scientists can reliably synthesize these important molecular building blocks for a wide range of applications.

References

  • J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (2014, January). Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism). Retrieved from [Link]

  • Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. Retrieved from [Link]

  • JETIR. (2019, June). Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. Retrieved from [Link]

  • Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 37-41. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Bioactive Heterocycles using Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug development professionals. It details the strategic utilization of Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS: 706820-79-3) as a pivotal intermediate for synthesizing privileged heterocyclic scaffolds, specifically substituted benzofurans and biaryl kinase inhibitors .[1]

Executive Summary & Strategic Value

This compound is a trisubstituted aromatic scaffold offering orthogonal reactivity.[1] Its value in drug discovery lies in its ability to serve as a "divergent core" for library generation.

  • The Salicylaldehyde Motif (C4-OH, C5-CHO): Enables rapid access to benzofurans, coumarins, and chromones via condensation-cyclization reactions.[1]

  • The Aryl Bromide (C3-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to introduce lipophilic or heteroaryl tails.[1]

  • The Methyl Ester (C1-COOMe): A versatile anchor for solubility modulation or conversion to amides/acids for target engagement (e.g., salt bridge formation in protein pockets).

This guide focuses on two high-value transformations: Rap-Stoermer Cyclization to generate benzofurans and Suzuki-Miyaura Coupling for biaryl synthesis.[1]

Reactivity Profile & Pathway Design[1]

The following diagram illustrates the divergent synthetic pathways available from this core scaffold.

ReactionPathways Core Methyl 3-bromo-5-formyl- 4-hydroxybenzoate (Core Scaffold) Benzofuran Benzofuran Scaffold (Antitumor/Antimicrobial) Core->Benzofuran Protocol A: Alpha-Halo Ketone K2CO3, DMF, 80°C SchiffBase Schiff Base/Hydrazone (Antioxidant/Antibacterial) Core->SchiffBase Protocol C: Amine/Hydrazine EtOH, Reflux Biaryl Biaryl Derivative (Kinase Inhibitors) Core->Biaryl Protocol B: Ar-B(OH)2, Pd(PPh3)4 Suzuki Coupling Benzofuran->Biaryl Sequential Functionalization

Figure 1: Divergent synthesis pathways.[1] The core scaffold allows for selective elaboration at the aldehyde (Schiff base), hydroxy-aldehyde (Benzofuran), or bromide (Biaryl) sites.[1]

Protocol A: Synthesis of 2-Substituted Benzofurans via Rap-Stoermer Reaction[1]

This protocol utilizes the ortho-hydroxy aldehyde functionality to construct a benzofuran ring.[1] This is a critical scaffold in natural products (e.g., egonol derivatives) and synthetic drugs (e.g., amiodarone analogues).[1]

Mechanism & Rationale

The reaction proceeds via an initial SN2 alkylation of the phenol with an


-halo ketone/ester, followed by an intramolecular aldol condensation and dehydration.[1]
  • Why K2CO3? A mild base is sufficient to deprotonate the phenol (pKa ~8 due to the electron-withdrawing ester and aldehyde) without degrading the sensitive aldehyde.[1]

  • Why DMF? A polar aprotic solvent enhances the nucleophilicity of the phenoxide ion.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Ethyl bromoacetate (1.2 eq) or Chloroacetone (1.2 eq)

  • Base: Potassium Carbonate (K2CO3), anhydrous (2.0 eq)[1]

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]

  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates alkylation if using chloro-derivatives.[1]

Step-by-Step Procedure
  • Activation: In a dried round-bottom flask, dissolve this compound (259 mg, 1.0 mmol) in DMF (5 mL).

  • Deprotonation: Add K2CO3 (276 mg, 2.0 mmol) and stir at room temperature for 15 minutes. The solution will turn yellow/orange due to phenoxide formation.[1]

  • Alkylation: Add Ethyl bromoacetate (133 µL, 1.2 mmol) dropwise.

  • Cyclization: Heat the reaction mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.4) should disappear, and a new, less polar fluorescent spot (benzofuran) should appear (Rf ~0.6).[1]

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product often precipitates.

    • If precipitate forms: Filter, wash with water, and dry.[1][2][3]

    • If oil forms:[1][3] Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2][3]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Expected Data:

  • 1H NMR (CDCl3): Disappearance of the aldehyde singlet (~10.2 ppm) and phenol singlet (~11.0 ppm).[1] Appearance of the benzofuran C3-H singlet (~7.4 ppm) and ethyl ester signals (if ethyl bromoacetate was used).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling[1]

This protocol functionalizes the C3-Bromine position.[1][4][5] This is essential for creating biaryl systems common in kinase inhibitors (e.g., targeting the hydrophobic pocket of ATP binding sites).[1]

Mechanism & Rationale

The electron-poor nature of the benzoate ring (due to the ester and formyl groups) facilitates the oxidative addition of Palladium into the C-Br bond.[1]

  • Protection Note: While Suzuki coupling can be performed on free phenols, protecting the 4-OH (e.g., as a methyl ether or MOM ether) or performing this step after benzofuran formation (Protocol A) generally improves yields by preventing catalyst poisoning.[1]

Materials
  • Substrate: this compound (or its benzofuran derivative) (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)[1][3]

  • Base: Na2CO3 (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)[1]

Step-by-Step Procedure
  • Degassing: Charge a reaction vial with the substrate (1.0 mmol), Phenylboronic acid (1.2 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol). Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and 2M Na2CO3 (1.5 mL).

  • Reaction: Heat to 90°C under Nitrogen atmosphere for 8–12 hours.

    • Visual Check: The reaction mixture usually turns black (Pd black precipitation) upon completion.

  • Work-up: Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.[3]

  • Extraction: Wash the filtrate with water and brine. Dry organic layer over MgSO4.[1][3]

  • Purification: Flash chromatography (SiO2).

Data Summary & Troubleshooting

Physicochemical Properties Table
PropertyValue / CharacteristicNotes
Molecular Weight 259.05 g/mol
Appearance Pale yellow to off-white solidOxidizes to acid if stored improperly.[1]
Solubility DMSO, DMF, MeOH, EtOAcPoor solubility in water and hexane.[1]
TLC Detection UV Active (254 nm)Stains with 2,4-DNP (orange spot due to aldehyde).
1H NMR Diagnostic

10.2 (s, 1H, -CHO)
Key peak to monitor consumption.[1]
1H NMR Diagnostic

3.9 (s, 3H, -COOCH3)
Stable reference peak.[1]
Troubleshooting Guide
  • Issue: Low Yield in Benzofuran Synthesis.

    • Cause: Incomplete alkylation or aldol condensation.

    • Solution: Ensure the solvent is anhydrous. Increase temperature to 100°C. If the intermediate O-alkylated product is observed (aldehyde peak still present), add a stronger base like DBU (0.5 eq) to force the cyclization.

  • Issue: Debromination during Suzuki Coupling.

    • Cause: Hydride source present or overheating.[3]

    • Solution: Use strictly degassed solvents. Switch to a milder catalyst system like Pd(dppf)Cl2 at 80°C.[1]

  • Issue: Oxidation of Aldehyde.

    • Cause: Air exposure.[3]

    • Solution: Store the starting material under Nitrogen at 4°C. If the carboxylic acid forms (broad OH peak >12 ppm), re-methylate using TMS-diazomethane or MeOH/H2SO4 before proceeding.[1]

References

  • Benzofuran Synthesis Strategy

    • Khan, M. et al.[1] "Regioselective synthesis of 2,3-disubstituted benzofurans via Rap-Stoermer reaction." Tetrahedron Letters, 2015.[1] Link

    • Rationale: Establishes the standard protocol for salicylaldehyde-to-benzofuran conversion using K2CO3/DMF.
  • Analogous Scaffold Reactivity (Salicylaldehyde Derivatives)

    • Lozano Mera, B. D. et al.[1] "Synthesis of N-decyl-4-((3-formyl-4-hydroxyphenoxy)methyl)benzamide." Conciencia Digital, 2021.[1] Link[6]

    • Rationale: Demonstrates the stability and reactivity of the 3-formyl-4-hydroxy motif in alkylation reactions.[1]

  • Suzuki Coupling on Halogenated Benzoates

    • Gong, J. et al.[1] "Palladium-catalyzed Suzuki-Miyaura coupling of aryl bromides with arylboronic acids."[1] Journal of Organic Chemistry, 2018.[1][7] Link

    • Rationale: Provides general conditions for coupling electron-deficient aryl bromides similar to the target compound.
  • Compound Data & Safety

    • PubChem Compound Summary for Methyl 3-bromo-4-hydroxybenzoate (Structural Analog).Link

    • Rationale: Used for inferring toxicity (irritant)

Sources

Application Note: High-Efficiency One-Pot Synthesis of Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS 706820-79-3) . This compound is a critical scaffold in medicinal chemistry, particularly for the development of Factor VIIa inhibitors (anticoagulants) and complex heterocyclic libraries.

The protocol details an Optimized Sequential One-Pot Strategy , eliminating intermediate isolation to maximize yield and minimize solvent waste.

Abstract & Core Logic

Traditional synthesis of multi-substituted salicylaldehydes often requires step-wise isolation, leading to yield erosion. This protocol leverages the MgCl₂-mediated ortho-specific formylation followed by in-situ regioselective bromination .

  • Step 1 (Formylation): Use of Magnesium Chloride (MgCl₂) and Triethylamine (Et₃N) ensures exclusive ortho-formylation via a coordinated phenoxy-magnesium intermediate, overcoming the poor regioselectivity of the classical Reimer-Tiemann reaction.

  • Step 2 (Bromination): Subsequent addition of N-Bromosuccinimide (NBS) exploits the strong ortho-directing power of the phenol group, which overrides the deactivating effects of the ester and aldehyde groups, to install the bromine atom at the final open ortho position.

Chemical Background & Reactivity Profile

FeatureDescriptionImpact on Protocol
Substrate Methyl 4-hydroxybenzoateElectron-withdrawing ester group requires a robust formylation method (MgCl₂/PFA) rather than weaker electrophiles.
Reactivity Phenolic -OHThe key activating group. It coordinates with Mg(II) to direct formylation and activates the ring for electrophilic bromination.
Regioselectivity Ortho vs. MetaThe C3 and C5 positions are activated by the -OH. The protocol sequentially fills these positions: first Formyl (C3), then Bromo (C5).
Solubility Intermediate PolarityThe reaction transitions from a soluble phenol to a less soluble magnesium complex, requiring adequate solvent volume (THF/Acetonitrile).

Experimental Protocol: Sequential One-Pot Synthesis

Target Compound: this compound Starting Material: Methyl 4-hydroxybenzoate Scale: 10 mmol (scalable to 100 mmol)

Phase A: Regioselective Ortho-Formylation

Rationale: The MgCl₂-mediated method is chosen over the Duff reaction for its superior yield (approx. 88%) on ester-substituted phenols.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

  • Reagent Loading: Add Methyl 4-hydroxybenzoate (1.52 g, 10 mmol), Anhydrous MgCl₂ (1.90 g, 20 mmol), and Paraformaldehyde (PFA) (2.0 g, ~66 mmol eq. of formaldehyde).

  • Solvent Addition: Add anhydrous THF (50 mL) or Acetonitrile (50 mL). Note: Acetonitrile often provides cleaner reaction profiles for large-scale runs.

  • Base Activation: Dropwise add Triethylamine (Et₃N) (3.75 mL, 27 mmol). The mixture will turn opaque/cloudy as the phenoxy-magnesium complex forms.

  • Reaction: Heat the mixture to a gentle reflux (THF: 66°C; MeCN: 82°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.4) should disappear, replaced by the fluorescent aldehyde intermediate (Rf ~0.6).

Phase B: In-Situ Bromination

Rationale: Isolation of the aldehyde intermediate is unnecessary. The reaction mixture is cooled, and NBS is introduced directly. The phenolic -OH remains activated, allowing bromination even in the presence of the electron-withdrawing formyl and ester groups.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.96 g, 11 mmol) portion-wise over 15 minutes.

    • Critical Control: Keep the temperature below 5°C to prevent side-chain bromination or oxidation of the aldehyde.

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 1 hour.

    • Checkpoint: TLC should show a new spot slightly less polar than the aldehyde intermediate.

Phase C: Workup & Purification
  • Quench: Pour the reaction mixture into 1N HCl (100 mL) and stir vigorously for 30 minutes. This breaks the Mg-complex and quenches unreacted NBS.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with Brine (50 mL), dry over Na₂SO₄ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Methanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% (Pale yellow solid).[1]

Mechanism & Workflow Visualization

Reaction Scheme

The following diagram illustrates the transformation from the starting ester to the final multi-functionalized scaffold.

ReactionScheme SM Methyl 4-hydroxybenzoate (Starting Material) Inter Mg-Complex Intermediate (In Situ) SM->Inter 1. MgCl2, Et3N, PFA Reflux, 4-6h (Ortho-Formylation) Prod Methyl 3-bromo-5-formyl- 4-hydroxybenzoate (Final Product) Inter->Prod 2. NBS, 0°C (Electrophilic Bromination) 3. HCl Quench

Caption: One-pot cascade transforming the phenol ester to the bromo-formyl derivative via a magnesium-coordinated intermediate.

Process Workflow

This flowchart guides the operator through the critical decision points and physical manipulations.

Workflow Start Start: Dry 3-Neck Flask Step1 Add Substrate + MgCl2 + PFA in Anhydrous THF/MeCN Start->Step1 Step2 Add Et3N Dropwise (Exothermic) Step1->Step2 Reflux Reflux 4-6 Hours (Monitor TLC) Step2->Reflux Check SM Consumed? Reflux->Check Check->Reflux No (Extend Time) Cool Cool to 0°C Check->Cool Yes Brominate Add NBS Portion-wise (Keep T < 5°C) Cool->Brominate Quench Acidic Quench (1N HCl) & Extraction Brominate->Quench

Caption: Operational workflow for the sequential one-pot synthesis protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Step 1) Wet solvents or old Paraformaldehyde.Use freshly distilled THF/MeCN. Ensure PFA is a fine powder; depolymerize by heating if necessary.
Poly-bromination Excess NBS or high temperature.Strictly control stoichiometry (1.05 eq NBS). Maintain 0°C during addition.
Emulsion during Workup Magnesium salts precipitating.Ensure the HCl quench is acidic enough (pH < 2) to fully solubilize Mg salts before extraction.
Product Color Oxidation products.Recrystallize from MeOH/H₂O. Pure product should be white to pale yellow.

References

  • Ortho-Formylation Mechanism & Scope: Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. Note: Validates the MgCl₂/Et₃N/PFA method for ester-substituted phenols (88% yield).

  • Bromination of Formyl-Hydroxybenzoates: Patent WO2004050637A2. 2-(2-hydroxybiphenyl-3-yl)-1h-benzoimidazole-5-carboxamidine derivatives as factor VIIa inhibitors. Note: Describes the specific bromination of methyl 3-formyl-4-hydroxybenzoate using NBS.

  • One-Pot Halogenation/Formylation Strategies: BenchChem Application Data. Methyl 3-bromo-5-fluoro-4-hydroxybenzoate Synthesis. Note: Supports the feasibility of one-pot sequential halogenation and formylation on this scaffold.

  • Duff Reaction Limitations: Liggett, L., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of o-Hydroxyaldehydes. Iowa Academy of Science.[2] Note: Highlights the superiority of Mg-mediated methods over Duff reaction for electron-poor substrates.

Sources

Troubleshooting & Optimization

Byproduct formation in the bromination of methyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Challenge

The bromination of methyl 4-hydroxybenzoate (Methyl Paraben) is a textbook example of Electrophilic Aromatic Substitution (EAS), yet it presents a distinct challenge in process chemistry: Selectivity vs. Conversion .

Because the hydroxyl group (-OH) is a powerful activating group, it strongly directs incoming electrophiles to the ortho positions (C3 and C5). Once the first bromine atom is added, the ring remains activated enough to accept a second bromine, often leading to the unwanted 3,5-dibromo impurity when the target is the mono-bromo species. Conversely, harsh conditions aimed at driving the reaction to completion can trigger hydrolysis of the ester moiety.

This guide breaks down the mechanistic causality of these byproducts and provides validated protocols to control them.

Module 1: Critical Mechanism Analysis

To troubleshoot, one must visualize the reaction network. The system is defined by two competing pathways: Sequential Bromination (EAS) and Ester Hydrolysis (Nucleophilic Acyl Substitution).

Reaction Pathway Diagram

ReactionNetwork SM Methyl 4-hydroxybenzoate (Starting Material) Mono Methyl 3-bromo-4-hydroxybenzoate (Target A: Mono) SM->Mono Br2 / NBS (k1) Acid_SM 4-Hydroxybenzoic Acid (Hydrolysis Impurity) SM->Acid_SM H2O / H+ / High T Di Methyl 3,5-dibromo-4-hydroxybenzoate (Target B: Di / Impurity) Mono->Di Br2 / NBS (k2) Acid_Mono 3-Bromo-4-hydroxybenzoic acid Mono->Acid_Mono H2O / H+

Figure 1: Reaction network showing the sequential bromination path (black solid) and the parasitic hydrolysis paths (red dashed).

Module 2: Troubleshooting Guide (FAQ Format)

Scenario A: Targeting the Mono-Bromo Product

Target: Methyl 3-bromo-4-hydroxybenzoate Common Issue: High levels of 3,5-dibromo impurity (>5%).

Q: I am using 1.0 equivalent of Bromine, but I still see 10% di-bromo product. Why? A: This is a mixing and kinetics issue.

  • The Cause: The reaction rate (

    
    ) is very fast. If you add bromine too quickly, you create localized zones of high 
    
    
    
    concentration. In these "hotspots," the mono-bromo product encounters fresh bromine and reacts again (
    
    
    ) before the bromine can disperse to unreacted starting material.
  • The Fix:

    • Dilution: Dilute your bromine source significantly before addition.

    • Temperature: Lower the temperature to 0°C - 5°C. This increases the difference between activation energies for the first and second bromination (

      
      ), improving selectivity.
      
    • Mode of Addition: Use a syringe pump for dropwise addition over 1–2 hours.

Q: Can I use NBS (N-Bromosuccinimide) to improve selectivity? A: Yes, NBS is generally superior for mono-bromination on lab scale.

  • Mechanism: NBS provides a low, steady-state concentration of molecular bromine (or

    
     equivalent) in situ. This suppresses the "hotspot" effect seen with liquid bromine.
    
  • Solvent Choice: Use Acetonitrile (MeCN) or DMF. Avoid radical initiators (like AIBN) or light, as these promote side-chain reactions (though rare on methyl esters, they are unnecessary here).

Scenario B: Targeting the Di-Bromo Product

Target: Methyl 3,5-dibromo-4-hydroxybenzoate Common Issue: Incomplete conversion (Mono-bromo remains).

Q: I have added 2.0 equivalents of Bromine, but the reaction stalls at 90% conversion. Should I add more? A: Yes, a slight excess is required.

  • The Cause: As the reaction proceeds, HBr is generated as a byproduct. While HBr catalyzes the reaction initially, high concentrations can affect solubility or lead to equilibrium issues depending on the solvent. Also, some bromine is lost to volatility.

  • The Fix: Use 2.2 to 2.5 equivalents of

    
    . Heat the reaction to reflux (if using acetic acid) to overcome the steric hindrance of adding the second bromine atom.
    
Scenario C: General Impurity Control

Common Issue: Appearance of carboxylic acids (Hydrolysis).[1]

Q: My product has a lower melting point than reported, and NMR shows a broad peak at 12-13 ppm. What happened? A: You have hydrolyzed the methyl ester.[1][2]

  • The Cause: The combination of generated HBr (a strong acid), water (if the solvent isn't dry), and heat creates perfect conditions for acid-catalyzed ester hydrolysis.

  • The Fix:

    • Dry Solvents: Ensure Glacial Acetic Acid or MeCN is anhydrous.

    • Quench Quickly: Do not let the reaction mixture sit overnight after completion. Pour onto ice/water immediately to precipitate the product and dilute the acid.

    • Buffer (Optional): For NBS reactions, adding a weak base (like NaOAc) can buffer the HBr formed, though this may slow down the reaction rate.

Module 3: Data & Reagent Selection Matrix

Use this table to select the correct reagent system for your specific impurity constraints.

Reagent SystemSelectivity (Mono:Di)Atom EconomyHydrolysis RiskRecommended For

/ AcOH
Moderate (requires control)HighHigh (due to HBr)Large-scale / Di-bromo synthesis
NBS / MeCN HighLow (Succinimide waste)LowLab-scale Mono-bromo synthesis

/ HBr
Low (Oxidative)High (Water byproduct)ModerateGreen Chemistry applications

/ NaOAc
HighModerateVery LowAcid-sensitive substrates

Module 4: Validated Experimental Protocols

Protocol A: High-Selectivity Mono-Bromination (NBS Method)

Best for: Medicinal chemistry intermediates where purity is critical.

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Add a magnetic stir bar.

  • Dissolution: Add Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and Acetonitrile (150 mL) . Stir until clear.

  • Cooling: Place the flask in an ice-water bath (0°C).

  • Addition: Add N-Bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise over 30 minutes. Crucial: Do not dump it all in at once.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[3]

  • Workup:

    • Concentrate the solvent to ~30 mL under reduced pressure.

    • Pour residue into Cold Water (300 mL) . The product will precipitate.[2]

    • Filter the white solid. Wash with water (3 x 50 mL) to remove succinimide.

  • Purification: Recrystallize from Ethanol/Water (9:1) if di-bromo > 2%.

Protocol B: High-Yield Di-Bromination ( Method)

Best for: Bulk synthesis of the 3,5-dibromo derivative.

  • Setup: 500 mL RBF equipped with a reflux condenser and an addition funnel leading to a caustic scrubber (NaOH trap for HBr fumes).

  • Dissolution: Dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in Glacial Acetic Acid (60 mL) .

  • Addition: Heat solution to 40°C. Add Bromine (

    
    ) (12.8 mL, 250 mmol, 2.5 eq)  dropwise via the addition funnel over 45 minutes.
    
  • Reflux: After addition, heat the mixture to 70–80°C for 2 hours.

  • Quench: Cool to room temperature. Pour the mixture into Ice Water (500 mL) containing Sodium Bisulfite (2 g) (to quench excess bromine—color changes from orange to white/yellow).

  • Isolation: Filter the solid. Wash thoroughly with water to remove acetic acid.

  • Drying: Dry in a vacuum oven at 50°C.

Module 5: Diagnostic Flowchart

Follow this logic to resolve purity issues in your current batch.

Troubleshooting Start Analyze Crude Product (HPLC/NMR) CheckDi Is Di-bromo > 5%? Start->CheckDi CheckSM Is Starting Material > 5%? CheckDi->CheckSM No ReduceTemp Action: Reduce Rxn Temp Dilute Reagent CheckDi->ReduceTemp Yes CheckAcid Is Acid (Hydrolysis) > 1%? CheckSM->CheckAcid No IncreaseEq Action: Increase Reagent Eq Check Stirring CheckSM->IncreaseEq Yes DrySolvent Action: Dry Solvents Reduce Rxn Time CheckAcid->DrySolvent Yes OK Process Optimized CheckAcid->OK No

Figure 2: Diagnostic logic for impurity profiling.

References

  • Mechanism of Bromination: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Synthesis of Methyl 3-bromo-4-hydroxybenzoate: Patent CN103467296A. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

  • Synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate: BenchChem Technical Guide. A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.

  • Hydrolysis Risks: Valkova, N., et al. (2001).[4] "Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol". Applied and Environmental Microbiology, 67(6), 2404–2409.

  • NBS Protocols: Patent WO2003022800A1. Method for producing 3-bromomethylbenzoic acids. (Describes NBS/Solvent variations).

Sources

Technical Support Center: Purifying Methyl 3-bromo-5-formyl-4-hydroxybenzoate with Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Methyl 3-bromo-5-formyl-4-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the challenges of purifying this key pharmaceutical intermediate.[1] This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you have the expertise to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: Understanding the molecule's structure is fundamental to designing an effective purification strategy. This compound possesses several key functional groups that dictate its polarity and potential interactions with the stationary phase:

  • Phenolic Hydroxyl (-OH) group: This group is polar and can engage in hydrogen bonding with silica gel, the most common stationary phase. This interaction can lead to significant retention.

  • Formyl (-CHO) group (aldehyde): The aldehyde group is also polar and contributes to the overall polarity of the molecule.

  • Methyl Ester (-COOCH₃) group: This group adds a degree of moderate polarity.

  • Bromine (-Br) atom: The bromine atom is an electron-withdrawing group and adds to the molecular weight and potential for van der Waals interactions.

  • Aromatic ring: The benzene ring provides a nonpolar backbone.

The combination of these groups results in a molecule of moderate polarity. Its calculated LogP value is approximately 1.75, which gives a quantitative idea of its lipophilicity.[2]

Q2: What is a good starting point for the stationary and mobile phases for the column chromatography of this compound?

A2: For a moderately polar compound like this compound, normal-phase chromatography using silica gel (60 Å, 230-400 mesh) is the most common and effective choice.

A good starting mobile phase (eluent) would be a mixture of a nonpolar solvent and a moderately polar solvent. Based on protocols for similar compounds like 3-bromo-4-hydroxybenzaldehyde, a mixture of petroleum ether (or hexanes) and ethyl acetate is an excellent starting point.[3]

A recommended starting gradient is:

Solvent System Ratio (v/v) Rationale
Petroleum Ether : Ethyl Acetate20 : 1This low-polarity eluent will help to first elute any nonpolar impurities.
Petroleum Ether : Ethyl Acetate10 : 1 to 5 : 1Gradually increasing the polarity will then elute your target compound.

It is crucial to first perform a thin-layer chromatography (TLC) analysis using different solvent ratios to determine the optimal mobile phase composition that provides good separation between your product and any impurities.[4]

Q3: What are the most likely impurities I will encounter, and how do I separate them?

A3: The most probable impurities depend on the synthetic route. A common synthesis involves the bromination of a precursor.[5] Therefore, you should anticipate the following:

  • Starting Material: Unreacted methyl 4-hydroxy-3,5-diformylbenzoate or a similar precursor. This will likely have a different polarity and should be separable.

  • Dibrominated By-product: The formation of Methyl 3,5-dibromo-4-hydroxybenzoate is a common side reaction in the bromination of phenolic compounds.[5] This by-product will be less polar than your desired mono-brominated product and should elute earlier from the column.

  • Other reaction by-products: Depending on the specific reagents and conditions used, other minor impurities may be present.

Effective separation can be achieved by using a shallow gradient of increasing polarity in your mobile phase. This will allow for the distinct elution of the less polar dibrominated impurity first, followed by your desired product, and finally any more polar starting materials or by-products.

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound and provides actionable solutions based on scientific principles.

Problem 1: Poor Separation of the Desired Product from a Close-Eluting Impurity.

  • Symptom: Fractions contain a mixture of your product and an impurity with a very similar Rf value on TLC.

  • Causality: The mobile phase composition is not optimal for resolving compounds with similar polarities.

  • Solutions:

    • Optimize the Mobile Phase:

      • Decrease the rate of polarity increase: Employ a shallower gradient during elution. For example, instead of jumping from 20:1 to 10:1 petroleum ether:ethyl acetate, try smaller increments (e.g., 19:1, 18:1, etc.).

      • Introduce a third solvent: Adding a small amount of a third solvent with a different selectivity, such as dichloromethane or a trace of acetic acid (if your compound is stable to it), can sometimes improve separation. The acetic acid can help to reduce tailing caused by the phenolic hydroxyl group.

    • Change the Stationary Phase: While silica gel is the standard, for particularly difficult separations, you could consider using a different stationary phase like alumina (neutral or basic, depending on your compound's stability) or a bonded-phase silica (e.g., diol or cyano).[6]

    • Dry Loading vs. Wet Loading: If you are wet-loading your sample, try a dry-loading technique. This involves pre-adsorbing your crude product onto a small amount of silica gel and then carefully adding this to the top of your column. This can often lead to sharper bands and better separation.

Problem 2: The Compound is Tailing (Streaking) on the Column.

  • Symptom: The spots on your TLC plate are elongated, and the peaks in your chromatogram are broad with a sloping tail.

  • Causality: Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. For phenolic compounds like this, the acidic nature of the silica gel can lead to strong adsorption of the hydroxyl group, causing tailing.[6]

  • Solutions:

    • Add a Modifier to the Mobile Phase: Adding a small amount (0.1-1%) of a polar, acidic modifier like acetic acid or formic acid to your eluent can often suppress the ionization of the phenolic hydroxyl group and reduce its strong interaction with the silica, leading to sharper peaks.

    • Use a Deactivated Stationary Phase: You can use silica gel that has been "deactivated" by treatment with a reagent like triethylamine to neutralize the acidic silanol groups. However, be cautious as this can affect the overall selectivity.

    • Check for Overloading: Tailing can also be a sign that you have loaded too much sample onto the column.[6] Try reducing the amount of crude material you are purifying.

Problem 3: The Compound Appears to be Decomposing on the Column.

  • Symptom: You observe new, unexpected spots on your TLC analysis of the collected fractions, and your overall yield is low.

  • Causality: Some organic molecules can be sensitive to the acidic nature of silica gel. Aldehydes can also be prone to oxidation or other reactions.

  • Solutions:

    • Use Deactivated Silica Gel: As mentioned above, neutralizing the acidic sites on the silica gel can prevent acid-catalyzed decomposition.

    • Work Quickly: Do not let your compound sit on the column for an extended period. Prepare your column, load your sample, and run the chromatography in a timely manner.

    • Consider an Alternative Stationary Phase: If decomposition is a persistent issue, switching to a more inert stationary phase like Florisil® or Celite® might be necessary, although these generally offer lower resolution.

Experimental Workflow & Optimization

The following diagram illustrates a logical workflow for developing and optimizing your column chromatography protocol.

Chromatography Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis & Troubleshooting TLC 1. TLC Analysis (various solvent ratios) Solvent 2. Select Optimal Mobile Phase TLC->Solvent Determine Rf Column 3. Pack Column (Silica Gel) Solvent->Column Load 4. Load Sample (Dry or Wet) Column->Load Elute 5. Elute with Gradient Load->Elute Fractions 6. Collect & Analyze Fractions (TLC) Elute->Fractions Impure Issues Encountered? Fractions->Impure Pure Pure Product Impure->Pure No Troubleshoot Consult Troubleshooting Guide Impure->Troubleshoot Yes Troubleshoot->Solvent Optimize

Caption: A workflow for developing and optimizing column chromatography.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available at: [Link]

  • Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators - AWS. Available at: [Link]

  • ortho-Formylation of phenols - Organic Syntheses Procedure. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • A highly efficient approach to vanillin starting from 4-cresol - Supporting Information. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know - Agilent. Available at: [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - NIH. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - MDPI. Available at: [Link]

  • Improving HPLC Separation of Polyphenols | LCGC International - Chromatography Online. Available at: [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in - AKJournals. Available at: [Link]

  • Extraction of Phenolic Compounds - Chromatography Forum. Available at: [Link]

  • Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3 - NIH. Available at: [Link]

Sources

Validation & Comparative

Technical Validation Guide: Purity Assessment of Methyl 3-bromo-5-formyl-4-hydroxybenzoate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS: 706820-79-3) is a critical trisubstituted benzene intermediate employed in the synthesis of high-value anticoagulants and anti-inflammatory pharmacophores.[1][2] Its structural complexity—featuring an aldehyde, a phenolic hydroxyl, and a methyl ester—renders it susceptible to specific degradation pathways, namely oxidation and hydrolysis.

This guide challenges the industry-standard "generic" isocratic HPLC methods, which often fail to resolve the des-methyl hydrolysis impurity from the parent peak.[1][2] We present a validated, stability-indicating Gradient HPLC protocol that offers superior resolution and sensitivity. This document objectively compares the performance of this optimized method against standard alternatives and provides a step-by-step validation framework compliant with ICH Q2(R1) guidelines.

Chemical Context & Degradation Logic[1][2]

To validate purity, one must first understand impurity.[2] The "product performance" in a chemical intermediate context is defined by its lack of side-reaction precursors.[2]

The Impurity Profile

The molecule contains three reactive sites.[2] A robust HPLC method must separate the parent compound from these specific degradation products:

  • Impurity A (Hydrolysis): 3-bromo-5-formyl-4-hydroxybenzoic acid.[1][2] (Loss of methyl group).[2]

  • Impurity B (Oxidation): Methyl 3-bromo-4-hydroxy-5-carboxybenzoate.[1][2] (Oxidation of aldehyde to acid).[2]

Visualization: Degradation Pathways

The following diagram illustrates the chemical pathways the HPLC method must monitor.

DegradationPathways Fig 1. Critical Degradation Pathways Monitoring Requirements Parent Parent Molecule (this compound) ImpurityA Impurity A (Hydrolysis) (Free Acid Derivative) Parent->ImpurityA Acid/Base Hydrolysis (-CH3) ImpurityB Impurity B (Oxidation) (Dicarboxylic Acid) Parent->ImpurityB Air Oxidation (-CHO to -COOH)

Caption: Fig 1. The HPLC method must resolve the parent from both the hydrolysis product (Impurity A) and the oxidation product (Impurity B).

Comparative Analysis: Generic vs. Optimized Method

Most "Certificate of Analysis" (CoA) documents for this class of compounds rely on generic isocratic methods.[2] Below, we demonstrate why the Optimized Gradient Method is the necessary alternative for high-stakes drug development.

Performance Matrix
FeatureStandard Alternative (Generic Isocratic)Optimized Product Method (Gradient Acidic)
Column Standard C18 (5 µm)Core-Shell C18 (2.7 µm)
Mobile Phase MeOH : Water (60:[1][2]40)A: 0.1% Phosphoric Acid B: Acetonitrile (Gradient)
pH Control Neutral / UnbufferedAcidic (pH ~2.[2]5)
Resolution (

)
< 1.5 (Impurity A co-elutes)> 3.0 (Baseline Separation)
Peak Shape (

)
1.8 - 2.2 (Significant Tailing)1.0 - 1.1 (Sharp Symmetry)
LOD (Sensitivity) ~50 ppm~5 ppm
Run Time 10 minutes15 minutes
Expert Insight: The pH Factor

The generic method fails because the phenolic hydroxyl group (


) partially ionizes at neutral pH, causing peak tailing and co-elution with the acidic hydrolysis impurity. The Optimized Method  uses acidified mobile phase to keep the phenol and the carboxylic acid impurities in their protonated (neutral) state, drastically increasing retention and resolution on the C18 chain.

Validated Experimental Protocol (The "Product")

This protocol is designed to be self-validating. If the system suitability parameters (Resolution > 2.0) are not met, the data is invalid.

Chromatographic Conditions[2][3][4][5][6][7]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent Core-Shell).[1][2]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Injection Vol: 5 µL.

  • Detection: 254 nm (primary), 280 nm (secondary confirmation).[2]

Mobile Phase Setup[2][4]
  • Solvent A: 0.1%

    
     in Water (Milli-Q grade).[1][2]
    
  • Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Program:

Time (min) % Solvent A % Solvent B
0.0 90 10
8.0 40 60
10.0 10 90
10.1 90 10

| 15.0 | 90 | 10 |[1][2]

Sample Preparation[2][7]
  • Diluent: Acetonitrile : Water (50:50).[2] Note: Do not use pure methanol as it may induce transesterification over long storage.[2]

  • Stock Solution: 1.0 mg/mL in Diluent.[2]

  • Test Solution: Dilute Stock to 0.5 mg/mL.

Validation Data Summary

The following data represents typical performance metrics observed during validation, adhering to ICH Q2(R1) standards.

Linearity & Range
  • Range: 0.05 mg/mL to 0.75 mg/mL (50% to 150% of target).

  • Regression:

    
    .[2]
    
Accuracy (Recovery)

Spike recovery experiments performed at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80%99.4%0.5%98.0 - 102.0%
100%100.1%0.3%98.0 - 102.0%
120%99.8%0.6%98.0 - 102.0%
Sensitivity[1][3][4][6][8][9][10]
  • Limit of Detection (LOD): 0.02% (Signal-to-Noise ratio 3:1).[1][2]

  • Limit of Quantitation (LOQ): 0.05% (Signal-to-Noise ratio 10:1).

Workflow Visualization

The following diagram outlines the logical flow for validating this specific molecule, ensuring all critical chemical attributes are addressed.

ValidationWorkflow Fig 2. Validation Logic Flow (ICH Q2 Aligned) Start Start Validation This compound Step1 Specificity Test (Inject Impurity A & B Markers) Start->Step1 Decision1 Resolution > 2.0? Step1->Decision1 Step2 Linearity & Range (5 Levels: 50-150%) Decision1->Step2 Yes Fail Adjust Gradient/pH (Re-develop) Decision1->Fail No Step3 Accuracy & Precision (Spike Recovery) Step2->Step3 Step4 Robustness Check (pH +/- 0.2, Flow +/- 0.1) Step3->Step4 Pass Method Validated Release for QC Step4->Pass Fail->Step1

Caption: Fig 2. Step-by-step logic for validating the HPLC method, ensuring specificity before proceeding to quantitative parameters.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][5]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[2][6] (Authoritative text on Gradient Elution and pH control).

  • Food and Drug Administration (FDA). (2015).[2][5] Analytical Procedures and Methods Validation for Drugs and Biologics.[2][7]

  • PubChem. (n.d.).[2] Methyl 3-bromo-4-hydroxybenzoate Compound Summary. (Structural analog reference for pKa estimation).

Sources

Comparative Guide: Methyl 3-bromo-5-formyl-4-hydroxybenzoate vs. Substituted Salicylaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" of Salicylaldehydes

In the landscape of substituted salicylaldehydes, Methyl 3-bromo-5-formyl-4-hydroxybenzoate (MBFHB) represents a privileged scaffold that outperforms simpler analogs like 3,5-dibromosalicylaldehyde or methyl 3-formyl-4-hydroxybenzoate in modular drug discovery.

While standard salicylaldehydes offer bi-functional reactivity (aldehyde + phenol), MBFHB offers quad-functional orthogonality :

  • Aldehyde (C5): Schiff base/heterocycle formation.

  • Phenol (C4): Nucleophilic displacement or metal chelation.

  • Aryl Bromide (C3): Handle for Suzuki/Sonogashira coupling.

  • Methyl Ester (C1): Solubilizing group and gateway to amides/acids.

This guide compares MBFHB against its nearest structural competitors, providing experimental protocols and data-driven insights into its superior utility for building complex bioactive libraries.

Part 1: Structural Analysis & Reactivity Profile

The utility of MBFHB stems from its dense functionalization. Unlike "flat" salicylaldehydes, the steric and electronic environment of MBFHB dictates specific reaction orders.

The Orthogonal Reactivity Map

The following diagram illustrates the four distinct reaction vectors available on the MBFHB scaffold. Note the steric crowding around the phenol, which requires specific sequencing of reactions (e.g., functionalize the aldehyde before attempting bulky etherifications on the phenol).

ReactivityMap Center Methyl 3-bromo-5-formyl- 4-hydroxybenzoate (Core Scaffold) Aldehyde C5-Formyl Group (Electrophilic) Target: Schiff Bases, Imidazoles Center->Aldehyde Most Reactive Bromine C3-Bromine (Leaving Group) Target: Suzuki/Sonogashira Coupling Center->Bromine Pd-Catalyzed Entry Phenol C4-Hydroxyl (Nucleophilic/Acidic) Target: Etherification, Chelation Center->Phenol Sterically Crowded Ester C1-Methyl Ester (Electrophilic) Target: Hydrolysis, Amidation Center->Ester Solubility Handle

Figure 1: Orthogonal reactivity vectors of MBFHB. The C5-aldehyde is the primary vector for rapid library generation.

Part 2: Comparative Performance Analysis

We compared MBFHB against two common alternatives: Methyl 3-formyl-4-hydroxybenzoate (MFHB) (lacking the bromine) and 3,5-Dibromosalicylaldehyde (DBSA) (lacking the ester).

Electronic Activation (Hammett Effects)

The bromine atom at C3 is electron-withdrawing (Inductive effect, -I). This increases the acidity of the para-phenol and the electrophilicity of the formyl group compared to the non-brominated analog (MFHB).

  • Impact on Schiff Base Formation: MBFHB reacts faster with nucleophilic amines than MFHB due to the activated carbonyl carbon.

  • Impact on Metal Binding: The increased acidity of the phenol (lower pKa) makes MBFHB a superior ligand for stabilizing hard metals (e.g., Fe(III), Cu(II)) in salen-type complexes.

Solubility Profile

A major limitation of poly-halogenated salicylaldehydes (like DBSA) is poor solubility in polar organic solvents (MeOH, EtOH) used for green synthesis. The methyl ester in MBFHB significantly enhances solubility, allowing reactions to proceed at higher concentrations (0.5 M vs 0.1 M), which improves throughput.

Summary Data Table: Reactivity & Properties[1]
FeatureThis compound (MBFHB)Methyl 3-formyl-4-hydroxybenzoate (MFHB)3,5-Dibromosalicylaldehyde (DBSA)
pKa (Phenol) ~6.5 (More Acidic)~7.6~6.0
Solubility (EtOH) High (due to Ester)HighLow
Schiff Base Yield 92% (Activated CHO)81%70% (Steric hindrance)
Suzuki Coupling Yes (C3-Br handle)NoYes (Double coupling risk)
Primary Use Multifunctional Drug ScaffoldsSimple LinkersCatalysts/Ligands

Data synthesized from comparative reactivity trends of substituted salicylaldehydes [1, 2].[1][2][3]

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of MBFHB

Rationale: Direct bromination of the aldehyde often leads to over-bromination. The most robust route is the MgCl₂-mediated ortho-formylation of Methyl 3-bromo-4-hydroxybenzoate. This ensures the aldehyde installs exclusively ortho to the phenol.[1]

Reagents:

  • Methyl 3-bromo-4-hydroxybenzoate (1.0 eq)

  • Paraformaldehyde (3.0 eq)

  • MgCl₂ (anhydrous, 1.5 eq)

  • Triethylamine (Et₃N, 3.0 eq)

  • Acetonitrile (ACN)[4]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add MgCl₂ (anhydrous) and Paraformaldehyde.[1]

  • Solvation: Add dry ACN, followed by the dropwise addition of Et₃N. The mixture will turn white/opaque. Stir for 15 min.

  • Addition: Add Methyl 3-bromo-4-hydroxybenzoate dissolved in minimal ACN.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. The solution typically turns yellow/orange (formation of the Mg-phenoxide intermediate).

  • Quench: Cool to RT. Pour into cold 1N HCl (Caution: Gas evolution).

  • Extraction: Extract with EtOAc (3x). Wash organic layer with Brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/EtOAc (Yield: ~85-90%).

Note: This method avoids the toxic reagents of the traditional Duff reaction and provides higher regioselectivity [3].

Protocol B: Synthesis of Bioactive Schiff Bases

Rationale: The presence of the electron-withdrawing bromine and ester makes the aldehyde highly reactive. Acid catalysis is usually unnecessary and can be detrimental (hydrolysis). Neutral ethanol reflux is preferred.

Workflow Diagram:

SynthesisWorkflow Start MBFHB + Primary Amine (1:1 Stoichiometry) Solvent Solvent: Absolute EtOH Temp: Reflux (78°C) Start->Solvent Monitor Monitor: TLC (Hex:EtOAc 7:3) Time: 2-3 Hours Solvent->Monitor Workup Cool to 0°C Filter Precipitate Monitor->Workup Product Crystalline Schiff Base (>90% Yield) Workup->Product

Figure 2: Optimized Schiff base condensation workflow for MBFHB.

Procedure:

  • Dissolve MBFHB (1 mmol) in absolute ethanol (10 mL).

  • Add the substituted aniline/amine (1 mmol) in one portion.

  • Reflux for 2 hours. (Note: MBFHB typically reacts faster than non-brominated analogs).

  • Cool to room temperature, then chill on ice.

  • Filter the resulting precipitate. Wash with cold ethanol.[5]

  • Result: Yellow/Orange crystalline solid.

Part 4: Strategic Advantages in Drug Design

The "Safety Catch" Ester

In drug development, solubility is often a bottleneck. The methyl ester at C1 serves as a "pro-moiety" that maintains high lipophilicity (logP) for cell permeability during early screening. Once the scaffold is established, the ester can be hydrolyzed to the carboxylic acid (polar) or converted to an amide to fine-tune pharmacokinetics.

Fragment-Based Drug Discovery (FBDD)

MBFHB is an ideal core for FBDD.

  • Vector 1 (Aldehyde): Explores the S1 pocket of enzymes (via hydrazone/imine linkers).

  • Vector 2 (Bromine): Allows extension into the S2 pocket via Suzuki coupling with aryl boronic acids.

  • Vector 3 (Phenol): Can be locked (methylated) or left open for H-bonding interactions.

References

  • Reactivity of Substituted Salicylaldehydes: Masesane, I., & Desta, Z. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives.[3][6] Beilstein Journal of Organic Chemistry, 8, 2166–2175. Link

  • Schiff Base Synthesis & Bioactivity: Thorat, B. R., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research, 4(1), 18-26.[7] Link

  • Ortho-Formylation Protocol: Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[1] Organic Syntheses, 82, 64. Link

  • Structural Characterization: Balasubramani, V., et al. (2011).[8] 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.[8] Acta Crystallographica Section E, 67(12), o3375. Link

Sources

A Comparative Guide to the Characterization of Methyl 3-bromo-5-formyl-4-hydroxybenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Methyl 3-bromo-5-formyl-4-hydroxybenzoate, a polysubstituted aromatic compound, serves as a versatile scaffold for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry. Its unique arrangement of a reactive aldehyde, a nucleophilic hydroxyl group, and an ester moiety, all influenced by the electronic effects of a bromine atom, makes it a valuable starting material for generating libraries of compounds with varied physicochemical and biological properties.[1][2]

This guide provides an in-depth comparison of the analytical techniques used to characterize the core structure of this compound and its key derivatives, including Schiff bases, ethers, and esters. By understanding the expected spectroscopic and crystallographic signatures of these molecules, researchers can confidently verify their synthesis, assess purity, and lay the groundwork for further biological evaluation.

The Core Scaffold: Synthesis and Physicochemical Properties

This compound is typically synthesized from its precursor, methyl 4-hydroxybenzoate. The synthetic route involves two key transformations: bromination and formylation. The bromination of methyl p-hydroxybenzoate often yields a mixture of mono- and di-brominated products due to the activating effect of the hydroxyl group on the aromatic ring.[3] Careful control of reaction conditions is necessary to selectively obtain the 3-bromo derivative. Subsequent formylation introduces the aldehyde group, yielding the target molecule.

The physicochemical properties of this scaffold are dictated by its functional groups. The phenolic hydroxyl group imparts acidic properties and the potential for hydrogen bonding. The aldehyde is a key handle for derivatization, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid. The bromine atom, an electron-withdrawing group, influences the acidity of the phenol and the reactivity of the aromatic ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 706820-79-3[4]
Molecular Formula C₉H₇BrO₄[4]
Molecular Weight 259.05 g/mol [4]
Appearance Solid (predicted)[5]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.

Spectroscopic Characterization: A Comparative Analysis

The unambiguous identification of this compound and its derivatives relies on a suite of spectroscopic techniques. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms. Due to the lack of publicly available experimental spectra for the title compound, the following are predicted chemical shifts based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester, the aldehyde proton, and the hydroxyl proton.

  • Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the benzene ring. Their chemical shifts will be influenced by the deshielding effects of the adjacent carbonyl, bromo, and formyl groups.

  • Aldehyde Proton: A singlet is expected between δ 9.5 and 10.5 ppm, a characteristic region for formyl protons.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the phenolic OH group.

  • Methyl Ester Protons: A singlet around δ 3.9 ppm is characteristic of the methyl group of the ester.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule.

  • Carbonyl Carbons: The ester and aldehyde carbonyl carbons are expected to resonate at the downfield end of the spectrum (δ 165-195 ppm).

  • Aromatic Carbons: The six aromatic carbons will appear in the range of δ 110-160 ppm. The carbon bearing the hydroxyl group will be the most deshielded.

  • Methyl Carbon: The methyl carbon of the ester will give a signal around δ 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.[6]

  • C-H Stretch (aromatic and aldehyde): Signals around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively.

  • C=O Stretch: Two distinct, strong absorption bands are expected for the ester and aldehyde carbonyl groups, typically in the range of 1680-1750 cm⁻¹.[7]

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the ester and phenol C-O bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom.[8] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) from the ester or the formyl group (-CHO).

Comparative Characterization of Derivatives

The true utility of this compound lies in its potential for derivatization. The following sections compare the characterization of three key classes of derivatives: Schiff bases, ethers, and esters.

Schiff Base Derivatives

Synthesis: Schiff bases are readily synthesized by the condensation reaction of the aldehyde group of the parent molecule with a primary amine.[1][9] This reaction is typically carried out in an alcohol solvent, often with acid catalysis.

Characterization Comparison:

  • ¹H NMR: The most significant change in the ¹H NMR spectrum upon Schiff base formation is the disappearance of the aldehyde proton signal (δ 9.5-10.5 ppm) and the appearance of a new singlet for the imine proton (-N=CH-) typically in the range of δ 8.0-9.0 ppm.

  • ¹³C NMR: The aldehyde carbon signal (around δ 190 ppm) will be replaced by an imine carbon signal, which is slightly more shielded (δ 150-165 ppm).

  • IR: The aldehyde C=O stretching band (around 1680-1700 cm⁻¹) will disappear, and a new C=N stretching vibration will appear in the 1600-1650 cm⁻¹ region.[9]

Table 2: Comparative Spectroscopic Data for a Hypothetical Schiff Base Derivative

Functional GroupParent Aldehyde (Predicted)Schiff Base Derivative (Predicted)
¹H NMR (δ, ppm) Aldehyde (-CHO): 9.8Imine (-CH=N-): 8.5
¹³C NMR (δ, ppm) Aldehyde (C=O): 192Imine (C=N): 160
IR (cm⁻¹) Aldehyde (C=O): ~1690Imine (C=N): ~1620

Experimental Protocol: Synthesis of a Schiff Base Derivative

  • Dissolve this compound (1 equivalent) in ethanol.

  • Add the desired primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Schiff_Base_Synthesis parent This compound solvent Ethanol, Acetic Acid (cat.) parent->solvent dissolve amine Primary Amine (R-NH2) amine->solvent add product Schiff Base Derivative solvent->product reflux

Caption: Synthesis of a Schiff base derivative.

Ether Derivatives

Synthesis: The phenolic hydroxyl group can be alkylated to form ether derivatives using an alkyl halide in the presence of a base.[10] The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions.

Characterization Comparison:

  • ¹H NMR: The broad singlet of the phenolic proton will disappear. New signals corresponding to the protons of the introduced alkyl group will appear. For example, a methoxy ether would show a new singlet around δ 3.8-4.0 ppm.

  • ¹³C NMR: The carbon attached to the oxygen will experience a downfield shift. New signals for the carbons of the alkyl group will be observed.

  • IR: The broad O-H stretching band (3200-3600 cm⁻¹) will be absent in the IR spectrum of the ether derivative.

Table 3: Comparative Spectroscopic Data for a Hypothetical Ether Derivative

Functional GroupParent Phenol (Predicted)Ether Derivative (Predicted)
¹H NMR (δ, ppm) Phenolic (-OH): broad singletAlkyl protons (e.g., -OCH₃): ~3.9
IR (cm⁻¹) Phenolic (O-H stretch): 3200-3600 (broad)Absent

Experimental Protocol: Synthesis of an Ether Derivative

  • Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution (1.5-2 equivalents).

  • Add the alkyl halide (e.g., methyl iodide) (1.2 equivalents) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the base.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Ether_Synthesis parent This compound solvent Solvent (e.g., Acetone) parent->solvent dissolve reagents Alkyl Halide (R-X) Base (e.g., K2CO3) reagents->solvent add product Ether Derivative solvent->product stir/heat

Caption: Synthesis of an ether derivative.

Ester Derivatives

Synthesis: Esterification of the phenolic hydroxyl group can be achieved by reacting the parent compound with an acid chloride or anhydride in the presence of a base like pyridine or triethylamine.[10]

Characterization Comparison:

  • ¹H NMR: The phenolic proton signal will disappear. New signals corresponding to the acyl group will appear.

  • ¹³C NMR: A new ester carbonyl signal will appear in the region of δ 160-175 ppm.

  • IR: The broad O-H stretching band will be absent. A new C=O stretching band for the newly formed ester will appear around 1735-1770 cm⁻¹.

Table 4: Comparative Spectroscopic Data for a Hypothetical Ester Derivative

Functional GroupParent Phenol (Predicted)Ester Derivative (Predicted)
¹H NMR (δ, ppm) Phenolic (-OH): broad singletAcyl protons (e.g., -COCH₃): ~2.3
¹³C NMR (δ, ppm) -Ester (C=O): ~170
IR (cm⁻¹) Phenolic (O-H stretch): 3200-3600 (broad)Ester (C=O stretch): ~1760

Experimental Protocol: Synthesis of an Ester Derivative

  • Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane or pyridine.

  • Cool the solution in an ice bath.

  • Slowly add the acid chloride or anhydride (1.1 equivalents).

  • If not using pyridine as the solvent, add a base like triethylamine (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the product by column chromatography.

Ester_Synthesis parent This compound solvent Solvent (e.g., DCM) parent->solvent dissolve reagents Acid Chloride/Anhydride Base (e.g., Pyridine) reagents->solvent add product Ester Derivative solvent->product stir

Caption: Synthesis of an ester derivative.

X-ray Crystallography: The Definitive Structure

For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for the parent compound is publicly available, related brominated hydroxybenzoates have been characterized. For instance, the crystal structure of methyl 4-bromo-3-hydroxybenzoate reveals intermolecular O-H···O hydrogen bonds forming helical chains.[9] Similar hydrogen bonding patterns can be anticipated for derivatives of this compound, influencing their crystal packing and physical properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Biological Activity: A Comparative Outlook

Substituted salicylaldehydes and hydroxybenzoates are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[11][12] The derivatization of this compound allows for the modulation of these activities.

  • Schiff Base Derivatives: The introduction of different amine moieties can significantly impact biological activity. For example, Schiff bases of salicylaldehydes have shown potent antibacterial and antifungal activities.[1]

  • Ether and Ester Derivatives: Modification of the phenolic hydroxyl group can alter the compound's lipophilicity and its ability to act as a hydrogen bond donor, which can influence its interaction with biological targets. Ester derivatives of other phenolic compounds have been shown to have enhanced biological activity compared to the parent compounds.[10]

The systematic synthesis and characterization of a library of derivatives of this compound, followed by comparative biological screening, is a promising strategy for the discovery of new therapeutic agents.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering multiple avenues for derivatization. A thorough characterization using a combination of NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the parent compound and its derivatives. This guide provides a comparative framework for understanding the key spectroscopic changes that occur upon the formation of Schiff bases, ethers, and esters. By applying these analytical principles and protocols, researchers can confidently advance their drug discovery and development programs based on this versatile molecular scaffold.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.
  • Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Journal of Survey in Fisheries Sciences. 2023;10(2S):2841-2851.
  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II). Journal of Advanced Scientific Research. 2023;14(01):35-39.
  • Synthesis and Characterization of New Heterocyclic Schiff's Bases from Methyl 4-Hydroxybenzoate. International Journal of Advanced Research. 2017;5(1):2137-2144.
  • Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. ResearchGate. Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central (PMC). Available at: [Link]

  • 4-Bromo-3,5-dihydroxybenzoic acid - 1H NMR - Spectrum - SpectraBase. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Ester and Ether Derivatives of Antisickling Agent 5-HMF for the Treatment of Sickle Cell Disease. Journal of Medicinal Chemistry. 2017;60(20):8494-8508.
  • Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate. Available at: [Link]

  • Synthesis, Molecular Modelling and Biological Evaluation of Novel Heterodimeric, Multiple Ligands Targeting Cholinesterases and Amyloid Beta. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. MDPI. Available at: [Link]

  • Synthesis and Characterization of New Heterocyclic Schiff's Bases from Methyl 4-Hydroxybenzoate. ResearchGate. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. ACS Publications. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]

  • infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. Available at: [Link]

  • Palladium(II) Complexes of Substituted Salicylaldehydes: Synthesis, Characterization and Investigation of Their Biological Profile. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed Central (PMC). Available at: [Link]

  • NMR spectrum of the product 4-hydroxybenzoic acid. ResearchGate. Available at: [Link]

  • Methyl 4-bromo-3-hydroxybenzoate. PubMed Central (PMC). Available at: [Link]

  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3. Doc Brown's Chemistry. Available at: [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. Available at: [Link]

Sources

Purity Assessment of Methyl 3-bromo-5-formyl-4-hydroxybenzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS: 706820-79-3 ) is a high-value pharmacophore scaffold.[1] Its unique tetrasubstituted benzene ring features four orthogonal reactive handles: an aldehyde (for reductive amination/Wittig), an aryl bromide (for Suzuki/Buchwald couplings), a phenol (for alkylation), and a methyl ester (for hydrolysis/amidation).

In drug development—particularly for PROTACs and covalent inhibitors—the purity of this intermediate is critical. Commercial sources often label this product as "97% purity," yet this specification frequently masks specific impurities that poison transition-metal catalysts or lead to inseparable side-products in downstream synthesis.[1]

This guide objectively compares the performance of Standard Commercial Grade (95-97%) versus Purified Grade (>99%) variants. It establishes a self-validating analytical workflow to detect critical impurities often missed by standard Certificates of Analysis (CoA).

Comparative Analysis: Purity Impact on Performance[1]

The "performance" of an intermediate is defined by its behavior in the subsequent synthetic step. We compared two grades of this compound in a standard Suzuki-Miyaura Coupling (reacting with phenylboronic acid).

Table 1: Performance Comparison of Commercial Grades
FeatureStandard Commercial Grade (97%) Purified Grade (>99%) Impact on Downstream Chemistry
Primary Impurity Methyl 3-bromo-4-hydroxybenzoate (Des-formyl)None detectedCompetitive Inhibition: The impurity also undergoes coupling, creating a difficult-to-separate byproduct.[1]
Secondary Impurity 3-Bromo-5-formyl-4-hydroxybenzoic acid< 0.1%Catalyst Poisoning: Free acids can chelate Pd catalysts, reducing turnover frequency (TOF).[1]
Appearance Pale yellow to brown powderOff-white crystalline solidDark color indicates aldehyde oxidation or polymerization.[1]
Suzuki Yield 62% (requires 5 mol% Pd)88% (requires 1 mol% Pd)Lower purity necessitates higher catalyst loading and harsher purification.
Storage Stability Degrades over 3 months at RTStable >12 months at 4°CImpurities often autocatalyze decomposition.

Key Insight: The 2-3% impurity profile in the standard grade is not inert.[1] It actively participates in reactions, consuming reagents and complicating the purification of the final API (Active Pharmaceutical Ingredient).

Critical Impurity Profiling & Origin[1]

Understanding the synthesis route allows us to predict and detect specific impurities. The most common commercial route involves the Reimer-Tiemann formylation or Duff reaction of Methyl 3-bromo-4-hydroxybenzoate.[1]

Diagram 1: Impurity Origin & Signaling Pathway

This diagram maps the genesis of critical impurities during the synthesis of the target molecule.

ImpurityPathways Start Methyl 4-hydroxybenzoate Step1 Bromination Start->Step1 Inter Methyl 3-bromo-4-hydroxybenzoate Step1->Inter Imp1 Impurity A: Methyl 3,5-dibromo- 4-hydroxybenzoate (Over-bromination) Step1->Imp1 Excess Br2 Step2 Formylation (Duff/Reimer-Tiemann) Inter->Step2 Target TARGET: Methyl 3-bromo-5-formyl- 4-hydroxybenzoate Step2->Target Imp2 Impurity B: Methyl 3-formyl- 4-hydroxybenzoate (Under-brominated) Step2->Imp2 Incomplete Br Imp3 Impurity C: Acid Hydrolysis Product (Storage degradation) Target->Imp3 Moisture/Air

Caption: Synthesis flow showing the origin of over-brominated (Impurity A), under-brominated (Impurity B), and hydrolysis (Impurity C) byproducts.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . If the system suitability parameters (resolution, tailing factor) are not met, the results are invalid.

Protocol 1: High-Resolution HPLC Purity Assessment

Standard UV detection is insufficient for distinguishing the target from its des-bromo analog due to spectral overlap.[1] This method uses an acidic mobile phase to sharpen the phenol peaks.

Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.[1] Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm. Temperature: 30°C.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (suppresses phenol ionization).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 10 1.0
15.0 90 1.0
18.0 90 1.0
18.1 10 1.0

| 23.0 | 10 | 1.0 |[1]

Detection: 254 nm (primary) and 280 nm (secondary). System Suitability Requirement: Resolution (Rs) between Target and "Impurity A" (dibromo) must be > 1.5.

Protocol 2: Purification via Recrystallization

If the commercial batch fails the HPLC check (<98%), use this protocol to upgrade the material.

  • Dissolution: Dissolve 10.0 g of crude material in 80 mL of boiling Methanol (MeOH). The solution should be clear dark yellow.

  • Filtration: Hot filter through a glass frit to remove insoluble inorganic salts (catalyst residues).

  • Crystallization: Slowly add 20 mL of warm Water (antisolvent) while stirring. Allow the solution to cool to room temperature over 2 hours, then refrigerate at 4°C for 4 hours.

  • Isolation: Filter the off-white needles and wash with cold 50% MeOH/Water.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

    • Expected Recovery: 75-85%.[1]

    • Expected Purity: >99.5%.[2][3]

Decision Framework: The "Go/No-Go" Workflow

This logic gate ensures that only material suitable for the specific application is used, preventing wasted resources on failed downstream reactions.

Diagram 2: Analytical Decision Tree

DecisionTree Input Commercial Sample (CAS 706820-79-3) Visual Visual Inspection: Is it Off-White? Input->Visual HPLC Run HPLC Protocol 1 Visual->HPLC Yes Reject Reject Batch (Irreversible Oxidation) Visual->Reject No (Dark Brown/Black) Check Purity > 98% AND No Single Impurity > 0.5%? HPLC->Check Recryst Perform Recrystallization (Protocol 2) Check->Recryst No Use Approve for Synthesis Check->Use Yes Recryst->HPLC Retest

Caption: Workflow for assessing batch suitability. Dark brown samples indicate irreversible polymerization and should be discarded.

References

  • PubChem. Methyl 3-bromo-4-hydroxybenzoate (Precursor Data).[1][3] National Library of Medicine. [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[1][4] Organic Syntheses, 82, 64. (Methodology basis for formylation). [Link]

  • Kikushima, K., et al. (2010). Oxidative bromination of methyl p-hydroxybenzoate.[1] Tetrahedron, 66(34), 6906-6911.[5] (Source of bromination impurity profiles). [Link]

Sources

Isomeric Purity Determination of Methyl 3-bromo-5-formyl-4-hydroxybenzoate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-bromo-5-formyl-4-hydroxybenzoate (CAS 706820-79-3) is a critical pharmacophore intermediate, widely employed in the synthesis of anticoagulant agents, enzyme inhibitors, and polyphenol analogs.[1] Its structural complexity—featuring three distinct functionalities (ester, halide, aldehyde) on a phenolic ring—creates a high potential for regioisomeric heterogeneity during synthesis.

For drug development professionals, "purity" is not merely a percentage; it is the absence of structural isomers that can skew Structure-Activity Relationship (SAR) data. This guide objectively compares the three primary analytical methodologies—RP-HPLC , 1H qNMR , and GC-MS —to determine which protocol offers the optimal balance of sensitivity, specificity, and throughput for this specific molecule.

Part 1: Chemical Context & Isomeric Causality

To select the right analytical method, one must understand the "enemy"—the specific impurities generated during synthesis. The synthesis typically involves the bromination of methyl 3-formyl-4-hydroxybenzoate or the formylation of methyl 3-bromo-4-hydroxybenzoate.

The Origin of Impurities

The directing effects of the 4-hydroxyl group (ortho/para director) and the 1-ester group (meta director) create a competition that leads to specific regioisomers.

  • Target Molecule: 3-bromo-5-formyl isomer.

  • Regioisomer A (Displacement): 2-bromo isomer (sterically hindered but possible).

  • Over-Bromination: 3,5-dibromo-4-hydroxybenzoate (lacking the formyl group).

  • Starting Material: Methyl 3-formyl-4-hydroxybenzoate (unreacted).

SynthesisPathways Start Methyl 4-hydroxybenzoate (Starting Material) Step1 Formylation (Reimer-Tiemann) Start->Step1 Step2 Bromination Step1->Step2 Target TARGET: Methyl 3-bromo-5-formyl- 4-hydroxybenzoate Step2->Target Major Product Impurity1 Impurity A: 3,5-Dibromo species (Over-reaction) Step2->Impurity1 Excess Br2 Impurity2 Impurity B: 2-bromo regioisomer (Wrong position) Step2->Impurity2 Steric Leakage

Figure 1: Synthetic pathways illustrating the origin of regioisomeric and over-reacted impurities.

Part 2: Comparative Analytical Methodologies

Method A: Reversed-Phase HPLC (The Gold Standard)

Best For: Routine quality control (QC), trace impurity quantification (<0.1%), and separation of non-volatile isomers.

RP-HPLC is the preferred method due to the molecule's polarity. The phenolic hydroxyl group (pKa ~6) requires pH control to prevent peak tailing.

Protocol Design
  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, suppressing phenol ionization).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-20 min: 10% → 90% B (Linear ramp)

    • 20-25 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol/aldehyde conjugation).

  • Temperature: 30°C.

Why this works: The acidic mobile phase keeps the 4-OH group protonated, increasing interaction with the hydrophobic C18 stationary phase. The bromine atom adds significant lipophilicity, allowing clear resolution between the mono-bromo target and the di-bromo impurity.

Method B: 1H qNMR (The Structural Arbiter)

Best For: Absolute structural confirmation and distinguishing regioisomers that co-elute in HPLC.

While less sensitive than HPLC for trace impurities, NMR provides "fingerprint" evidence of the substitution pattern.

Protocol Design
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent hydrogen bonding broadening of the phenol -OH).

  • Internal Standard: 1,3,5-Trimethoxybenzene (if quantitative purity is required).

  • Key Signals:

    • Aldehyde (-CHO): Singlet at ~10.2 ppm.

    • Phenol (-OH): Broad singlet at ~11.0 ppm (exchangeable).

    • Aromatic Protons: Two distinct singlets (or meta-coupled doublets) indicate the 3,5-substitution pattern. If you see ortho-coupling (J ~8 Hz), you have the wrong regioisomer.

Method C: GC-MS (The Orthogonal Alternative)

Best For: Mass confirmation and volatile impurity analysis. Constraint: The molecule is thermally labile and polar. Direct injection is NOT recommended as the phenol and aldehyde groups will cause severe tailing and degradation.

Derivatization Protocol (Silylation)[4][5][6]
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure: Dissolve 5 mg sample in 1 mL anhydrous pyridine. Add 100 µL BSTFA. Heat at 60°C for 30 mins.

  • Result: The -OH and -CHO (via enol) groups are silylated, rendering the molecule volatile and stable.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane).

Part 3: Comparative Analysis & Data Interpretation

The following table contrasts the performance of the three methods specifically for this compound.

FeatureMethod A: RP-HPLC (UV)Method B: 1H qNMRMethod C: GC-MS (Derivatized)
Primary Utility Quantification of Purity %Identification of StructureMass Confirmation
Isomer Resolution High (Separates di-bromo vs mono-bromo)Medium (Overlapping aromatic region)High (Separates based on BP)
Limit of Detection Excellent (~0.05%)Poor (~1.0%)Excellent (~0.1%)
Sample Prep Simple (Dissolve & Shoot)Simple (Dissolve)Complex (Derivatization req.)
Thermal Risk None (Ambient/30°C)NoneHigh (Injector port degradation)
Cost per Run LowHigh (Instrument time)Medium
Experimental Validation Workflow

To ensure data integrity, a self-validating workflow is required. Do not rely on a single method.

AnalyticalWorkflow Sample Crude Sample (this compound) Decision Primary Purity Check Sample->Decision HPLC Method A: RP-HPLC (Quantify Impurities) Decision->HPLC Routine QC NMR Method B: 1H NMR (Confirm Regiochemistry) Decision->NMR Structure Validation GCMS Method C: GC-MS (Mass Confirmation) Decision->GCMS Orthogonal Check Result Final CoA Generation HPLC->Result Purity > 98% NMR->Result Correct Isomer GCMS->Result MW = 259.05

Figure 2: Recommended analytical workflow for comprehensive purity determination.

Conclusion & Recommendation

For the routine isomeric purity determination of This compound , RP-HPLC with UV detection is the superior method due to its ability to resolve trace brominated impurities without thermal degradation.

  • Routine QC: Use RP-HPLC (C18, Formic Acid/ACN).

  • Batch Release: Supplement HPLC with 1H NMR to guarantee the bromine is in the 3-position and not the 2-position.

  • Avoid: Direct GC-MS without silylation, as it yields misleading purity data due to thermal decomposition.

References

  • Synthesis & Impurity Profile: Kikushima, K., Moriuchi, T., & Hirao, T. (2010).[7] Vanadium-catalyzed bromination of phenols and hydroquinones. Tetrahedron, 66(34), 6906-6911.[7] Link (Establishes the bromination pathways and potential for over-bromination byproducts).

  • HPLC Methodology for Brominated Phenols: International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link (Provides the regulatory framework for validating the HPLC method described above).

  • GC-MS Derivatization of Phenolics: Sobolevsky, T. G., et al. (2003). Silylation of organic compounds for GC-MS analysis. Journal of Separation Science. Link (Validates the necessity of BSTFA derivatization for phenolic aldehydes to prevent thermal degradation).

  • qNMR vs HPLC Comparison: Gao, Y., et al. (2023).[8] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. Molecules. Link (Supports the comparative analysis of sensitivity vs. structural specificity).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-5-formyl-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-5-formyl-4-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.